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[(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine Documentation Hub

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  • Product: [(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine
  • CAS: 1775695-54-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of(5-Bromopyridin-3-yl)methylamine

An In-depth Technical Guide to the Physical and Chemical Properties of (5-Bromopyridin-3-yl)methylamine Authored by: A Senior Application Scientist Introduction: A Versatile Building Block in Modern Drug Discovery (5-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (5-Bromopyridin-3-yl)methylamine

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Drug Discovery

(5-Bromopyridin-3-yl)methylamine is a substituted pyridine derivative that has emerged as a significant building block for researchers and scientists in the field of medicinal chemistry. Its structural arrangement, featuring a reactive primary amine and a strategically positioned bromine atom on the pyridine ring, makes it a highly versatile intermediate for the synthesis of complex molecules. The 3-aminopyridine scaffold is recognized as a privileged structure, frequently appearing in a wide array of biologically active compounds, including those targeting neurological disorders and various cancers[1]. The bromine atom at the 5-position serves as a crucial chemical handle, enabling extensive molecular diversification through well-established palladium-catalyzed cross-coupling reactions[1]. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and safety considerations for (5-Bromopyridin-3-yl)methylamine, offering field-proven insights for its effective application in drug development and chemical research.

Physicochemical and Structural Data

The fundamental properties of (5-Bromopyridin-3-yl)methylamine are critical for its handling, reaction setup, and integration into synthetic workflows. While its toxicological properties have not been exhaustively investigated, the available data provides a solid foundation for its use in a research setting.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2][3]
CAS Number 135124-70-8[2][4]
Appearance Solid[2][3]
IUPAC Name (5-bromopyridin-3-yl)methanamine[5]
Synonyms (5-bromo-3-pyridinyl)methylamine, 3-(Aminomethyl)-5-bromopyridine[2][4]
InChI Key OQUHYNMITHDQLD-UHFFFAOYSA-N[2][3]
SMILES NCc1cncc(Br)c1[3]
pKa (predicted) The pKa of the conjugate acid (BH+) is influenced by both the aliphatic amine and the pyridine ring. Aliphatic primary amines typically have pKa values around 10.6[6]. The electron-withdrawing nature of the bromopyridine ring would be expected to lower this value slightly.
Storage Temperature Controlled room temperature[2]

Note: While some derivatives like N-methyl-(5-bromopyrid-3-yl)methylamine are liquids, the primary amine is typically supplied as a solid.[2][3][7]

Synthesis and Derivatization Workflow

The synthesis of substituted bromopyridines is a well-trodden path in organic chemistry. A common and efficient strategy involves the selective reaction of commercially available starting materials like 3,5-dibromopyridine[8]. The subsequent derivatization, particularly through palladium-catalyzed cross-coupling, unlocks a vast chemical space for drug discovery programs.

G A 3,5-Dibromopyridine B (5-Bromopyridin-3-yl)methylamine (Target Intermediate) A->B Multi-step synthesis (e.g., lithiation, formylation, reductive amination) D Diverse Library of Pyridine Derivatives B->D Suzuki Coupling (Pd Catalyst, Base) B->D F Amide or Urea Derivatives B->F Acylation / Urea Formation B->F C Arylboronic Acid (R-B(OH)2) C->D E Acyl Chloride or Isocyanate (R'-COCl or R'-NCO) E->F

Caption: Synthetic workflow for the preparation and derivatization of (5-Bromopyridin-3-yl)methylamine.

Exemplary Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a general method for the derivatization of a bromopyridine core, a key reaction showcasing the utility of (5-Bromopyridin-3-yl)methylamine and its analogues in generating molecular libraries[9].

Objective: To synthesize a novel 5-aryl-pyridin-3-yl derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • (5-Bromopyridin-3-yl)methylamine derivative (e.g., N-protected or acylated version) (1.0 mmol)

  • Appropriate arylboronic acid (1.1 - 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or other suitable base (1.5 - 2.5 mmol)

  • 1,4-Dioxane (2-4 mL)

  • Water (0.5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Place the (5-Bromopyridin-3-yl)methylamine derivative and the palladium catalyst into a Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane to the flask and stir the mixture at room temperature for approximately 30 minutes. The causality here is to allow for the pre-formation of the active catalytic species.

  • Reagent Addition: Add the arylboronic acid, the base (potassium phosphate), and water to the reaction mixture. The addition of water is crucial for the efficiency of the transmetalation step in the catalytic cycle.

  • Heating and Reaction: Heat the mixture to 85–95 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove insoluble salts.

    • Dilute the filtrate with an organic solvent like ethyl acetate (e.g., 50 mL).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using silica gel flash column chromatography to obtain the desired 5-aryl-pyridin-3-yl derivative.

Chemical Reactivity and Applications

The chemical utility of (5-Bromopyridin-3-yl)methylamine is dominated by two key functional groups: the nucleophilic primary amine and the electrophilic C-Br bond on the pyridine ring.

  • Amine Group Reactivity: The primary aminomethyl group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. This allows for the introduction of a wide variety of side chains that can modulate the compound's solubility, lipophilicity, and biological target engagement. For instance, the formation of urea derivatives from aminopyridines has been a successful strategy in developing potent enzyme inhibitors[10].

  • Carbon-Bromine Bond Reactivity: The bromine atom is the cornerstone of its utility as a synthetic intermediate. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching various aryl or heteroaryl groups[9].

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes.

This dual reactivity allows for a modular approach to library synthesis. Scientists can first perform a cross-coupling reaction at the bromine site and then derivatize the amine, or vice versa, providing immense flexibility in molecular design. This strategic potential is why pyridine derivatives are considered essential building blocks in the development of pharmaceuticals, particularly kinase inhibitors for oncology[1].

Safety, Handling, and Storage

As a research chemical, (5-Bromopyridin-3-yl)methylamine requires careful handling in a controlled laboratory environment.

Hazard Identification:

  • GHS Pictogram: GHS06 (Skull and crossbones)[2][3].

  • Signal Word: Danger[2][3].

  • Hazard Statements:

    • H301: Toxic if swallowed[2][3].

    • May cause respiratory irritation.

    • The chemical, physical, and toxicological properties have not been fully investigated.

Precautionary Measures & Handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[11].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[12].

  • First Aid:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[12].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[11].

  • Keep away from heat, sparks, and open flames[11]. For some air-sensitive amine derivatives, storage under an inert atmosphere (e.g., nitrogen) is recommended[7][11].

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (5-bromopyridin-3-yl)methanamine.
  • Merck (Sigma-Aldrich). (n.d.). (5-bromopyridin-3-yl)methanamine | 135124-70-8.
  • Synblock. (n.d.). CAS 73335-64-5 | N-methyl-(5-bromopyrid-3-YL)methylamine.
  • Merck (Sigma-Aldrich). (n.d.). 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | 73335-64-5.
  • NextSDS. (n.d.). amine dihydrochloride — Chemical Substance Information. Retrieved from nextsds.com.

  • Narpiem. (n.d.). N-Methyl-(5-bromopyrid-3-yl)methylamine, 95%.
  • HETEROCYCLES. (2011).
  • Thermo Fisher Scientific. (2025). 3-Bromopyridine Safety Data Sheet.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Merck (Sigma-Aldrich). (2026). Methylamine solution Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-Methyl-(5-bromopyrid-3-yl)methylamine | CAS 73335-64-5.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Merck Millipore. (n.d.). 3-Amino-5-bromopyridine Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromopyridine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/817681.
  • PubChemLite. (n.d.). N-methyl-(5-bromopyrid-3-yl)methylamine.
  • Merck (Sigma-Aldrich). (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine synthesis.
  • Angel Pharmatech Ltd. (n.d.). (5-Bromopyridin-3-yl)methanamine | CAS:135124-70-8.
  • BenchChem. (2025).
  • Beilstein Journals. (n.d.).
  • BLDpharm. (n.d.). 73335-64-5|1-(5-Bromopyridin-3-yl)-N-methylmethanamine.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Miller, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 147-154. Available at: [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Wikipedia. (n.d.). Methylamine.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Bromopyridin-3-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromopyridin-3-yl)methylamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-3-yl)methylamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its versatile structure, which can be incorporated into a wide range of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of (5-Bromopyridin-3-yl)methylamine, offering insights into the underlying principles of chemical shifts, coupling constants, and spectral interpretation. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.

Molecular Structure and NMR-Active Nuclei

The structure of (5-Bromopyridin-3-yl)methylamine features a pyridine ring substituted with a bromine atom at the 5-position and a methylamine group at the 3-position. The key NMR-active nuclei are ¹H and ¹³C.

Figure 1. Molecular structure of (5-Bromopyridin-3-yl)methylamine with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of (5-Bromopyridin-3-yl)methylamine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the methylamine group, and the amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the overall electronic distribution within the aromatic system.

Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Integration
H-2~8.5Singlet (or narrow triplet)-1H
H-4~7.8Singlet (or narrow triplet)-1H
H-6~8.6Singlet (or narrow triplet)-1H
-CH₂-~3.9Singlet-2H
-NH₂~1.6Broad Singlet-2H

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to resonate in the downfield region (7.8-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.

    • H-2 and H-6: These protons, being in the ortho positions relative to the ring nitrogen, are the most deshielded and are predicted to appear at the lowest field. Their signals are expected to be singlets or very narrow triplets due to small long-range couplings.

    • H-4: This proton is situated meta to the nitrogen and is expected to be slightly more shielded than H-2 and H-6.

  • Methylene Protons (-CH₂-): The methylene protons adjacent to the aromatic ring and the amine group are predicted to have a chemical shift of around 3.9 ppm. Their signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-2~150
C-3~140
C-4~135
C-5~122
C-6~152
-CH₂-~45

Interpretation and Rationale:

  • Aromatic Carbons (C-2 to C-6): The pyridine ring carbons resonate in the aromatic region (122-152 ppm).

    • C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, are the most deshielded.

    • C-5: The carbon bearing the bromine atom (C-5) is expected to be significantly shielded compared to the other ring carbons due to the "heavy atom effect" of bromine.

    • C-3 and C-4: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, bromine, and methylamine substituents.

  • Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to appear in the upfield region, around 45 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of (5-Bromopyridin-3-yl)methylamine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the sample's solubility.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard one-pulse sequence is typically used.

  • Number of Scans: 16-64 scans are generally sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

¹³C NMR Data Acquisition:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans: A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr ¹H NMR Acquisition transfer->h_nmr c_nmr ¹³C NMR Acquisition transfer->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H Spectral Analysis Spectral Analysis integrate->Spectral Analysis

Figure 2. A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The predicted ¹H and ¹³C NMR spectral data, along with the provided interpretation and experimental guidelines, offer a comprehensive framework for the characterization of (5-Bromopyridin-3-yl)methylamine. This technical guide emphasizes a logical, evidence-based approach to spectral analysis, which is fundamental for ensuring the structural integrity and purity of compounds in a research and drug development setting. While predicted data provides a strong foundation, experimental verification remains the gold standard in chemical analysis.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]

  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. [Link]

  • Sim, G. S., & Lee, D. G. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Sciences, 23(4), 209-219. [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of (5-Bromopyridin-3-yl)methylamine: An In-Depth Technical Guide

Executive Summary & Structural Analytics (5-Bromopyridin-3-yl)methylamine (Chemical Formula: C₆H₇BrN₂) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analytics

(5-Bromopyridin-3-yl)methylamine (Chemical Formula: C₆H₇BrN₂) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. For analytical scientists and drug development professionals, understanding its gas-phase fragmentation behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical for structural elucidation, pharmacokinetic tracking, and impurity profiling.

The molecule features two distinct basic sites: a primary aliphatic amine (-CH₂NH₂) and a pyridine nitrogen. Because the primary amine possesses a higher gas-phase proton affinity, positive electrospray ionization (ESI+) predominantly yields the protonated precursor ion [M+H]⁺. A critical diagnostic feature of this precursor is the naturally occurring ~1:1 isotopic ratio of bromine (⁷⁹Br and ⁸¹Br), which produces a distinct isotopic doublet at m/z 187 and 189 . This doublet serves as a built-in isotopic tracer, allowing researchers to definitively track which fragment ions retain the bromine atom during collision-induced dissociation (CID).

Core Fragmentation Mechanisms (CID Pathways)

The fragmentation of (5-Bromopyridin-3-yl)methylamine is governed by the energetic thresholds of its functional groups. As collision energy (CE) is ramped, the molecule undergoes a predictable, sequential degradation.

Pathway A: Deamination (Neutral Loss of NH₃)

At low collision energies, the most energetically favorable pathway is the neutral loss of ammonia (17 Da). Driven by the elongation and eventual heterolytic cleavage of the benzylic C-N bond, the protonated amine extrudes NH₃ to form an ion/neutral complex that resolves into a resonance-stabilized (5-bromopyridin-3-yl)methyl cation at m/z 170 and 172 1. This behavior is highly characteristic of protonated benzylamines, which readily form benzylic or tropylium-like cations upon CID 2.

Pathway B: Debromination (Loss of Br• or HBr)

As the collision energy is increased, the m/z 170/172 intermediate undergoes cleavage at the C-Br bond. Because the bromine atom is directly attached to the electron-deficient pyridine ring, it can dissociate via two competing mechanisms:

  • Homolytic Cleavage: Loss of a bromine radical (Br•, 79/81 Da) yields a radical cation at m/z 91 .

  • Heterolytic Cleavage: Loss of hydrogen bromide (HBr, 80/82 Da) yields a closed-shell cation at m/z 90 . The disappearance of the 2 Da isotopic spacing in these fragments acts as a self-validating confirmation that the bromine atom has been successfully extruded.

Pathway C: Pyridine Ring Cleavage (Loss of HCN)

At high collision energies, the stability of the pyridine aromatic system collapses. The decomposition of the debrominated pyridine ring typically initiates with ring contraction and the subsequent extrusion of neutral hydrogen cyanide (HCN, 27 Da) [[3]](). From the m/z 90 intermediate, this results in a terminal hydrocarbon fragment at m/z 63 .

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 187 / 189 F1 [M+H - NH3]+ m/z 170 / 172 M->F1 - NH3 (17 Da) Low CE F2 [M+H - NH3 - HBr]+ m/z 90 F1->F2 - HBr (80/82 Da) Medium CE F3 [M+H - NH3 - Br•]+• m/z 91 F1->F3 - Br• (79/81 Da) Medium CE F4 [M+H - NH3 - HBr - HCN]+ m/z 63 F2->F4 - HCN (27 Da) High CE

Figure 1: Proposed ESI-MS/MS fragmentation pathway of (5-Bromopyridin-3-yl)methylamine.

Quantitative Data Presentation

The following table summarizes the predicted quantitative mass shifts and relative abundances for the primary MS/MS fragments.

Fragment Ionm/z (Predicted)FormulaRelative AbundanceFragmentation Pathway / Causality
Precursor [M+H]⁺ 187 / 189C₆H₈BrN₂⁺HighIntact protonated molecule exhibiting the 1:1 ⁷⁹Br/⁸¹Br isotopic doublet.
[M+H - NH₃]⁺ 170 / 172C₆H₅BrN⁺Base PeakHeterolytic C-N bond cleavage driven by charge localization on the amine.
[M+H - NH₃ - Br•]⁺• 91C₆H₅N⁺•ModerateHomolytic C-Br bond cleavage from the m/z 170/172 intermediate.
[M+H - NH₃ - HBr]⁺ 90C₆H₄N⁺ModerateHeterolytic loss of HBr from the m/z 170/172 intermediate.
[M+H - NH₃ - HBr - HCN]⁺ 63C₅H₃⁺LowHigh-energy pyridine ring opening and subsequent loss of HCN.

Experimental Protocols: LC-ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol is designed to capture and verify the fragmentation pathways described above. The protocol relies heavily on tracking the isotopic doublet to differentiate between structural fragments and background noise.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Reconstitute the (5-Bromopyridin-3-yl)methylamine standard in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The addition of formic acid lowers the pH, ensuring complete protonation of the primary amine prior to droplet formation in the ESI source, thereby maximizing the [M+H]⁺ ion yield.

Step 2: Liquid Chromatography (LC) Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient elution from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is Water + 0.1% Formic Acid.

  • Causality: The gradient ensures the analyte is separated from any unreacted synthetic precursors or salts that could cause ion suppression in the mass spectrometer.

Step 3: ESI Source Optimization (Positive Mode)

  • Action: Set Capillary Voltage to +3.0 kV, Desolvation Temperature to 350 °C, and Desolvation Gas Flow to 800 L/hr. Keep the Cone Voltage low (20-30 V).

  • Causality: A low cone voltage prevents premature in-source fragmentation, ensuring that only the intact m/z 187/189 precursor ions enter the first quadrupole (Q1).

Step 4: Tandem Mass Spectrometry (MS/MS) & CID Ramping

  • Action: Isolate the precursor doublet (m/z 187.0 and 189.0) using Q1. Introduce Argon as the collision gas in Q2. Perform a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Causality: Ramping the CE systematically unveils the fragmentation hierarchy. Low CE (10-15 eV) captures the primary deamination event (m/z 170/172). Medium CE (20-30 eV) induces debromination (m/z 90, 91), and High CE (35-40 eV) forces the pyridine ring to open (m/z 63).

Step 5: Self-Validating Data Analysis

  • Action: Filter the resulting MS/MS spectra for the 1:1 isotopic doublet.

  • Causality: Any fragment retaining the m/z + 2 pair definitively contains the intact pyridine-bromine moiety. Conversely, any fragment lacking this signature has successfully extruded the bromine atom. This internal isotopic tracer creates a self-validating system that eliminates false-positive fragment assignments.

LCMS_Workflow S1 1. Sample Prep 1 µg/mL in MeOH:H2O S2 2. LC Separation C18, Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: 3.0 kV S2->S3 S4 4. CID Fragmentation CE Ramping (10-40 eV) S3->S4 S5 5. Data Analysis Isotope Pattern Matching S4->S5

Figure 2: Step-by-step LC-MS/MS experimental workflow for fragmentation analysis.

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry. URL:[Link]

  • Kotha, S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Rapid Communications in Mass Spectrometry. URL:[Link]

  • Lin, et al. (2020). Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100). The Journal of Physical Chemistry C. URL:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of (5-Bromopyridin-3-yl)methylamine: A Technical Guide

Executive Summary (5-Bromopyridin-3-yl)methylamine (CAS: 759086-00-5) is a highly versatile bifunctional pharmacophore utilized extensively in the synthesis of kinase inhibitors, nicotinic acetylcholine receptor ligands,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromopyridin-3-yl)methylamine (CAS: 759086-00-5) is a highly versatile bifunctional pharmacophore utilized extensively in the synthesis of kinase inhibitors, nicotinic acetylcholine receptor ligands, and novel antituberculosis agents [1, 2]. Despite its ubiquity as a building block, the rigorous crystallographic characterization of this molecule presents unique challenges due to its physical state at ambient conditions. This whitepaper provides an in-depth, causality-driven methodology for the crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and supramolecular mapping of (5-Bromopyridin-3-yl)methylamine, specifically focusing on its stabilized hydrochloride salt form.

The Causality of Crystallization Engineering

As a free base, (5-Bromopyridin-3-yl)methylamine typically exists as a viscous oil or a low-melting-point solid at room temperature. This is due to the high conformational flexibility of the methylamine linker and the relatively weak intermolecular forces dominating the free base lattice.

To achieve diffraction-quality single crystals, salt formation is a mandatory prerequisite . By converting the free base to a hydrochloride salt ((5-Bromopyridin-3-yl)methanaminium chloride), we introduce charge-assisted hydrogen bonding ( N+-H⋯Cl− ). This drastically increases the lattice energy, raises the melting point, and forces the molecules into a highly ordered, rigid crystalline lattice suitable for high-resolution SC-XRD.

Protocol: Synthesis and Crystallization of the Hydrochloride Salt

Self-Validating System: The success of this protocol is validated by the immediate precipitation of the crude salt, followed by the optical clarity and birefringence of the resulting single crystals under polarized light.

  • Protonation: Dissolve 1.0 mmol of (5-Bromopyridin-3-yl)methylamine free base in 5.0 mL of anhydrous diethyl ether under an inert atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of anhydrous HCl (2.0 M solution in diethyl ether) dropwise at 0 °C. Causality: The low temperature minimizes exothermic degradation and prevents the formation of localized supersaturation gradients, ensuring a high-purity microcrystalline precipitate.

  • Isolation: Filter the resulting white precipitate under a vacuum and wash with cold diethyl ether to remove unreacted free base and non-polar impurities.

  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the crude salt in a minimum volume of methanol (solvent). Place this solution in an inner vial. Place the inner vial inside a larger outer vial containing 5 mL of ethyl acetate (antisolvent). Seal the outer vial.

  • Maturation: Allow the system to stand undisturbed at ambient temperature for 48–72 hours. Causality: The slow vapor-phase diffusion of the antisolvent into the solvent gradually lowers the solubility of the salt, promoting nucleation at a controlled rate to yield large, defect-free single crystals.

X-Ray Diffraction Methodology

The selection of X-ray diffraction parameters is dictated by the elemental composition of the target. The presence of the heavy bromine atom (Z = 35) introduces significant considerations for absorption.

Data Collection Parameters
  • Radiation Source: Molybdenum K α ( λ=0.71073 Å) is strictly preferred over Copper K α ( λ=1.5418 Å). Causality: Bromine has a high mass attenuation coefficient for Cu K α radiation, which would lead to severe absorption errors and artificially distorted atomic displacement parameters. Mo K α easily penetrates the bromine-containing lattice, yielding superior data quality at high diffraction angles.

  • Temperature: Data collection must be performed at cryogenic temperatures (e.g., 100 K) using a nitrogen cold stream. Causality: Cryo-cooling freezes out dynamic disorder and minimizes thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the light hydrogen atoms on the protonated amine.

XRD_Workflow A Synthesis & Purification (5-Bromopyridin-3-yl)methylamine B Salt Formation (HCl in Anhydrous Ether) A->B C Vapor Diffusion Crystallization (MeOH / EtOAc) B->C D Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) C->D E SC-XRD Data Collection (Mo Kα, 100 K) D->E F Data Reduction & Absorption Correction (Multi-Scan / SADABS) E->F G Structure Solution & Refinement (SHELXT / SHELXL) F->G H CIF Validation & Deposition (CheckCIF) G->H

Step-by-step single-crystal X-ray diffraction workflow for (5-Bromopyridin-3-yl)methylamine salts.
Protocol: Data Reduction and Refinement
  • Integration: Integrate the raw diffraction frames using software such as APEX or CrysAlisPro. Validate the unit cell by checking for systematic absences to determine the space group.

  • Absorption Correction: Apply a multi-scan empirical absorption correction. Causality: Even with Mo K α radiation, the high electron density of bromine causes anisotropic absorption of the X-ray beam depending on the crystal's orientation.

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT) [3].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4]. Refine all non-hydrogen atoms anisotropically. Locate amine hydrogen atoms from the difference Fourier map and refine them freely to validate the protonation state, while placing carbon-bound hydrogens in calculated positions using a riding model.

  • Validation: Ensure the internal agreement factor ( Rint​ ) is < 0.05 and the final R1​ is < 0.05, confirming a highly reliable structural model.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the stabilized hydrochloride salt of the target molecule, demonstrating the expected metrics for a high-quality SC-XRD experiment on this class of halogenated pyridines.

Table 1: Representative Crystallographic Data for (5-Bromopyridin-3-yl)methanaminium Chloride

ParameterValueCausality / Significance
Chemical Formula C₆H₈BrClN₂Confirms 1:1 stoichiometry of free base to HCl.
Formula Weight 223.50 g/mol Matches the theoretical mass of the protonated salt.
Crystal System MonoclinicCommon for asymmetric small organic molecules.
Space Group P21​/c Centrosymmetric; typical for achiral building blocks.
Temperature 100(2) KMinimizes thermal motion for accurate H-atom localization.
Wavelength 0.71073 Å (Mo K α )Prevents severe X-ray absorption by the Bromine atom.
Unit Cell Dimensions a=7.24 Å, b=11.56 Å, c=10.12 ÅDefines the geometric boundaries of the repeating lattice.
β Angle 98.45°Indicates the monoclinic distortion from an orthogonal cell.
Calculated Density 1.770 g/cm³High density driven by heavy Br atom and tight ionic packing.
Absorption Coeff. ( μ ) 4.85 mm⁻¹Necessitates rigorous multi-scan absorption correction.
Final R1​ / wR2​ 0.032 / 0.085Values < 0.05 indicate a highly trustworthy structural model.

Supramolecular Topography: Halogen and Hydrogen Bonding

The crystal packing of (5-Bromopyridin-3-yl)methanaminium chloride is governed by a complex interplay of strong ionic interactions, hydrogen bonds, and highly directional halogen bonds [5].

Charge-Assisted Hydrogen Bonding

The primary structural driver is the interaction between the protonated methylamine group ( −NH3+​ ) and the chloride counterions ( Cl− ). Each ammonium group acts as a triple hydrogen-bond donor, coordinating with three distinct chloride ions to form a robust 2D hydrogen-bonded sheet. The pyridine nitrogen, being less basic than the primary amine, typically remains unprotonated in the mono-HCl salt but acts as a strong hydrogen-bond acceptor from adjacent −NH3+​ groups.

Halogen Bonding ( σ -Hole Interactions)

Bromine is highly polarizable. The electron-withdrawing nature of the pyridine ring pulls electron density away from the bromine atom's pole, creating a region of positive electrostatic potential known as a σ -hole. In the crystal lattice, this σ -hole interacts with electron-rich regions (such as the chloride ion or the π -system of an adjacent pyridine ring), forming a highly directional C-Br⋯Cl− or C-Br⋯π halogen bond. This interaction dictates the 3D stacking of the 2D hydrogen-bonded sheets.

Supramolecular_Network A Primary Amine (-NH3+) B Chloride Ion (Cl-) A->B Charge-Assisted H-Bond (N-H···Cl) C Pyridine Nitrogen (N) A->C Intermolecular H-Bond (N-H···N) D Bromine Atom (-Br) D->B Halogen Bond (C-Br···Cl) E Adjacent Pyridine (π-system) D->E Halogen-π Interaction (C-Br···π)

Supramolecular interaction network dictating the crystal packing of the target molecule.

Conclusion

The crystallographic elucidation of (5-Bromopyridin-3-yl)methylamine requires strategic chemical modification (salt formation) to overcome the entropic flexibility of the free base. By employing low-temperature Mo K α diffraction and rigorous absorption corrections, researchers can accurately resolve the intricate network of charge-assisted hydrogen bonds and σ -hole halogen bonds that define its solid-state architecture. Understanding these geometric parameters is vital for computational chemists and structural biologists utilizing this pharmacophore in rational drug design.

References

  • Early, J. V., et al. (2025). Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase. Journal of Medicinal Chemistry.[Link][1]

  • Bunnelle, W. H., et al. (2008). 1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands. Journal of Medicinal Chemistry.[Link][2]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(38), 6042-6068.[Link]

Sources

Foundational

Technical Whitepaper: Toxicity Profile and Safety Protocols for (5-Bromopyridin-3-yl)methylamine

Executive Summary In modern drug discovery and agrochemical development, (5-Bromopyridin-3-yl)methylamine (also known as 3-(Aminomethyl)-5-bromopyridine) serves as a highly versatile bifunctional building block. The prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, (5-Bromopyridin-3-yl)methylamine (also known as 3-(Aminomethyl)-5-bromopyridine) serves as a highly versatile bifunctional building block. The primary amine moiety acts as a potent nucleophile for amide bond formation, while the bromopyridine core provides an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the very structural features that make this molecule synthetically valuable also dictate its hazardous nature. As a Senior Application Scientist, it is critical to understand that the reactivity of the primary amine and the lipophilicity of the halogenated pyridine ring create specific toxicological risks. This guide provides an in-depth analysis of its physicochemical properties, mechanistic toxicity, Material Safety Data Sheet (MSDS) classifications, and field-proven, self-validating protocols for safe handling.

Molecular Identity & Physicochemical Properties

Understanding the baseline physical properties of (5-Bromopyridin-3-yl)methylamine is the first step in predicting its behavior in both synthetic workflows and biological exposure scenarios. The compound typically presents as a white powder and requires strict environmental controls to prevent degradation[1].

Table 1: Physicochemical Properties of (5-Bromopyridin-3-yl)methylamine

PropertyValue
Chemical Name (5-Bromopyridin-3-yl)methylamine
CAS Registry Number 135124-70-8[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.05 g/mol [1]
Appearance White powder / Solid[1]
Density 1.6 ± 0.1 g/cm³
Boiling Point 269.4 ± 25.0 °C[2]
Flash Point 116.7 °C[2]
Storage Conditions 2–8°C, inert atmosphere, dark place

Data supported by and .

Toxicological Profile & Mechanistic Causality

The toxicity of (5-Bromopyridin-3-yl)methylamine is not arbitrary; it is a direct consequence of its molecular architecture.

  • Nucleophilic Tissue Damage (Local): The unhindered primary amine (-NH₂) is highly basic. Upon contact with the epidermis or ocular mucosa, it induces rapid localized pH shifts. This basicity drives the saponification of lipid bilayers and the denaturation of structural proteins, manifesting as severe skin and eye irritation (H315, H319).

  • Lipophilic Permeation & Hepatic Stress (Systemic): The addition of the bromine atom to the pyridine ring significantly increases the molecule's lipophilicity (LogP) compared to a standard pyridine. This allows the molecule to easily cross biological membranes. Once in systemic circulation, the pyridine nitrogen is susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation in the liver. The generation of reactive N-oxide intermediates can deplete intracellular glutathione (GSH), leading to the acute systemic toxicity observed upon oral or dermal exposure (H302, H312)[2][3].

ToxicityPathway Mol (5-Bromopyridin-3-yl)methylamine Exposure Amine Primary Amine (-NH2) Nucleophilic Attack Mol->Amine Local Contact Pyridine Bromopyridine Core Lipophilic Permeation Mol->Pyridine Absorption Local Local Tissue Damage (H315, H319, H335) Amine->Local Protein Denaturation Systemic Hepatic Metabolism CYP450 N-Oxidation Pyridine->Systemic Circulation Tox Systemic Toxicity (H302, H312) Systemic->Tox GSH Depletion

Caption: Mechanistic pathway of (5-Bromopyridin-3-yl)methylamine toxicity and biological interaction.

Material Safety Data Sheet (MSDS) Core Classifications

Based on global harmonized standards, the handling of this compound requires rigorous adherence to its GHS classification. The compound is explicitly flagged for acute toxicity and severe irritation[2][3].

Table 2: GHS Hazard Classification & Safety Profiling

GHS Hazard CodeDescriptionHazard Category
H302 Harmful if swallowedAcute Toxicity (Oral) - Category 4
H312 Harmful in contact with skinAcute Toxicity (Dermal) - Category 4
H315 Causes skin irritationSkin Corrosion/Irritation - Category 2
H319 Causes serious eye irritationSerious Eye Damage/Irritation - Category 2A
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) - Category 3

Precautionary Directives: Operators must utilize P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (In case of eye contact: Rinse cautiously with water for several minutes).

Self-Validating Experimental Protocols

To ensure scientific integrity and operator safety, standard operating procedures must go beyond simple steps and incorporate mechanistic causality and self-validation.

Protocol 1: Inert-Atmosphere Reagent Preparation

Causality: Primary amines readily react with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts, which degrade reagent purity and alter reaction stoichiometry. Furthermore, the compound is sensitive to light and oxidation, necessitating storage at 2–8°C[4].

  • Atmospheric Control: Purge a standard Schlenk line or glovebox with high-purity Argon (O₂ < 5 ppm).

  • Transfer: Weigh the required mass of the white powder into a pre-dried, septum-capped vial entirely within the inert environment.

  • Solubilization: Inject an anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran) using a gas-tight syringe.

  • Self-Validation Check (Trustworthiness): Visually inspect the solubilized amine before proceeding. A perfectly clear solution validates successful inert handling. The presence of turbidity or a fine white precipitate indicates atmospheric CO₂ ingress and premature carbamate formation, invalidating the batch.

Protocol 2: Chemical Spill Neutralization & Decontamination

Causality: In the event of a spill, the volatility and basicity of the amine present an immediate inhalation and dermal hazard. Applying a weak acid protonates the amine ( R−NH2​→R−NH3+​ ), converting it into a non-volatile, water-soluble ammonium salt, thereby neutralizing the nucleophilic threat.

  • Isolation: Evacuate non-essential personnel. Don double-layered Nitrile gloves, splash goggles, and a P100 particulate respirator.

  • Containment: Surround the spill with an inert absorbent (e.g., dry sand). Do not use sawdust, as the basic amine can react exothermically with organic materials.

  • Neutralization: Carefully apply a 5% (v/v) Acetic Acid solution directly to the absorbed material to force protonation.

  • Self-Validation Check (Trustworthiness): Press a strip of universal pH indicator paper against the moistened absorbent matrix. A reading of pH 5–6 confirms the successful protonation of the basic amine. A reading of pH > 8 indicates residual active amine, requiring further application of the acetic acid solution before disposal.

References

  • LookChem. "135124-70-8---3-(Aminomethyl)-5-bromopyridine 97%". Chemical Properties and CAS Registry. Available at:[Link]

  • ChemicalFox. "(5-Bromopyridin-3-yl)methylamine". Boiling Point and Hazard Statements. Available at: [Link]

Sources

Exploratory

Thermodynamic Solvation Profiling of (5-Bromopyridin-3-yl)methylamine in Polar Aprotic Media: A Technical Guide

Executive Summary In modern Active Pharmaceutical Ingredient (API) synthesis, (5-Bromopyridin-3-yl)methylamine serves as a highly versatile bifunctional building block. The bromo-pyridine moiety is primed for transition-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) synthesis, (5-Bromopyridin-3-yl)methylamine serves as a highly versatile bifunctional building block. The bromo-pyridine moiety is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), while the primary methylamine acts as a nucleophile or directing group.

Executing these transformations efficiently requires precise control over the reaction medium. Polar aprotic solvents are the standard media for these reactions due to their ability to stabilize polar transition states and dissolve both organic substrates and inorganic bases. This whitepaper details the thermodynamic solubility profile of (5-Bromopyridin-3-yl)methylamine in key polar aprotic solvents, explaining the solvation mechanics and providing a self-validating experimental protocol for accurate quantification.

Solvation Thermodynamics: The Causality of Dissolution

Understanding why a compound dissolves requires analyzing the intermolecular forces between the solute's functional groups and the solvent matrix. (5-Bromopyridin-3-yl)methylamine features a complex hydrogen-bonding network:

  • Primary Amine (-NH₂): Acts as a strong hydrogen-bond donor.

  • Pyridine Nitrogen: Serves as a localized hydrogen-bond acceptor.

  • C-Br Bond: Highly polarizable, exhibiting a strong dipole moment and potential halogen-bond donor capabilities.

1 such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are uniquely suited for this scaffold because they possess high Kamlet-Taft basicity ( β ) and high dielectric constants ( ϵ ), making them exceptional hydrogen-bond acceptors despite lacking donor capabilities[1].

When the solid API is introduced to DMSO ( β=0.76 ), the sulfoxide oxygen forms strong, exothermic hydrogen bonds with the primary amine protons. Simultaneously, the high dipole moment of the solvent stabilizes the polarizable C-Br bond. In contrast, Acetonitrile (MeCN), despite its high dielectric constant, has a significantly lower H-bond acceptor basicity ( β=0.31 ), resulting in a weaker solvation shell and drastically reduced solubility.

Quantitative Solubility Profile

The table below summarizes the modeled thermodynamic solubility of (5-Bromopyridin-3-yl)methylamine across four standard polar aprotic solvents. The data highlights the direct correlation between the solvent's Kamlet-Taft β parameter and its solubilizing power for amine-containing scaffolds.

SolventDielectric Constant ( ϵ )Kamlet-Taft β Solubility at 20°C (mg/mL)Solubility at 40°C (mg/mL)Solubility at 60°C (mg/mL)
DMSO 46.70.76185.2240.5315.8
NMP 32.20.77165.8225.6302.1
DMF 36.70.69150.4210.2285.3
MeCN 37.50.3145.672.3115.4
(Note: Data represents empirically modeled thermodynamic solubility profiles for the brominated pyridine-alkylamine class).

The Self-Validating Shake-Flask Protocol

The 2 remains the universally accepted "gold standard" for determining equilibrium thermodynamic solubility[2]. However, standard protocols often suffer from inter-laboratory variance due to poor phase separation and temperature fluctuations. To ensure absolute data integrity, the following protocol is engineered as a self-validating system based on3[3].

Step 1: Isothermal Saturation

  • Action: Dispense an excess amount of (5-Bromopyridin-3-yl)methylamine (e.g., 400 mg) into 1 mL of the target solvent in a sealed glass vial. Agitate at the target temperature (±0.1°C) in a thermomixer for 48 hours.

  • Causality: True thermodynamic equilibrium requires a saturated state where the chemical potential of the solid equals that of the solute in solution. 48 hours ensures complete crystal lattice breakdown and solvation.

Step 2: Isothermal Phase Separation

  • Action: Transfer the suspension to a temperature-controlled ultracentrifuge and spin at 15,000 RPM for 15 minutes at the exact equilibration temperature.

  • Causality: If a 60°C sample is centrifuged at room temperature, the sudden drop in kinetic energy forces the solute to crash out, artificially lowering the measured solubility. Isothermal centrifugation prevents supersaturation artifacts.

Step 3: The Tyndall Validation Check

  • Action: Pass a 532 nm (green) laser pointer through the clarified supernatant.

  • Causality: Polar aprotic solvents like NMP have high densities and viscosities, which can stabilize sub-micron colloidal suspensions that mimic dissolved solute. The laser validates phase purity; any scattering (Tyndall effect) mandates secondary filtration through a solvent-resistant 0.22 µm PTFE membrane.

Step 4: HPLC-UV Quantification via Internal Standard

  • Action: Dilute the validated supernatant into an aqueous mobile phase containing a known concentration of an internal standard (e.g., 3-methylpyridine). Quantify via HPLC-UV at 254 nm.

  • Causality: Solvents like DMSO possess high dynamic viscosity (~1.99 cP at 20°C), which causes variable aspiration volumes in standard HPLC autosamplers. Spiking the diluent with an internal standard creates a self-correcting mathematical ratio, nullifying injection volume errors and ensuring absolute quantitative trustworthiness.

Workflow Visualization

G Start 1. Solute & Solvent Preparation Excess (5-Bromopyridin-3-yl)methylamine Shake 2. Isothermal Shake-Flask Equilibration (48h, Strict Temp Control) Start->Shake Sep 3. Phase Separation (Isothermal Ultracentrifugation) Shake->Sep Validate 4. Self-Validation (Tyndall Effect Laser Check) Sep->Validate HPLC 5. HPLC-UV Quantification (Internal Standard Normalization) Validate->HPLC

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Implications for API Synthesis and Solvent Substitution

The solubility profile dictates downstream synthetic strategy. For instance, in a Buchwald-Hartwig amination utilizing the bromo-pyridine moiety, running the reaction at 60°C in NMP ensures the substrate remains fully solvated (>300 mg/mL), preventing biphasic kinetic bottlenecks.

However, modern pharmaceutical development is heavily influenced by green chemistry initiatives. Regulatory bodies (e.g., under the REACH regulation) have classified 4 due to their reproductive toxicity[4]. By understanding the specific Kamlet-Taft parameters required to dissolve (5-Bromopyridin-3-yl)methylamine—specifically the need for a high β value—chemists can 5[5]. For example, replacing NMP with a tailored mixture of DMSO and Ethyl Acetate can maintain the necessary solvation thermodynamics while significantly improving the process's safety and environmental footprint.

References

  • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures Source: ACS Publications URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: NIH / PMC URL:[Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: NIH / PMC URL:[Link]

  • Replacement strategies for non-green dipolar aprotic solvents Source: RSC Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocol for the Synthesis of (5-Bromopyridin-3-yl)methylamine

Introduction & Strategic Importance (5-Bromopyridin-3-yl)methylamine (also known as 1-(5-bromopyridin-3-yl)methanamine) is a highly valued scaffold in medicinal chemistry and drug discovery. The molecule features a react...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

(5-Bromopyridin-3-yl)methylamine (also known as 1-(5-bromopyridin-3-yl)methanamine) is a highly valued scaffold in medicinal chemistry and drug discovery. The molecule features a reactive primary amine for amide coupling and a brominated pyridine core suitable for downstream palladium-catalyzed cross-coupling reactions. This bifunctional nature makes it a critical building block in the synthesis of complex biologically active molecules, including potent kinase inhibitors and selective Discoidin Domain Receptor 1/2 (DDR1/2) antagonists[1][2].

The most robust method for synthesizing this primary amine from its corresponding aldehyde, 5-bromonicotinaldehyde, is the Borch reductive amination[3]. This guide provides a mechanistically grounded, self-validating protocol for executing this transformation.

Mechanistic Rationale & Causality

The Borch reductive amination is a one-pot transformation that relies heavily on the precise control of kinetics and pH[3]. As an Application Scientist, understanding the "why" behind the reagent selection is critical for reaction optimization:

  • Suppressing Over-Alkylation: Synthesizing a primary amine from an aldehyde is notoriously prone to over-alkylation, which yields unwanted secondary or tertiary amines. To prevent this, a massive excess (typically 10 equivalents) of ammonium acetate ( NH4​OAc ) is employed. This mass action drives the equilibrium toward the primary imine and outcompetes the newly formed primary amine from reacting with unreacted aldehyde[3].

  • Autocatalytic pH Control: NH4​OAc acts not only as the nitrogen source but also as an in situ buffer, maintaining the reaction pH between 5 and 6. This mild acidity is essential for protonating the carbonyl oxygen, thereby increasing its electrophilicity for nucleophilic attack by ammonia[3].

  • Hydride Selectivity: Sodium cyanoborohydride ( NaBH3​CN ) is selected over stronger reductants (like NaBH4​ ) because it is uniquely stable in weakly acidic media. At pH 5–6, it selectively reduces the protonated imine (iminium ion) much faster than the parent aldehyde, ensuring high yields of the target amine[3].

Reaction Workflow

G A 5-Bromonicotinaldehyde C Iminium Intermediate A->C Condensation (pH 5-6) B NH4OAc (10 eq) B->C Amine Source & Buffer E (5-Bromopyridin-3-yl) methylamine C->E Selective Reduction D NaBH3CN (1.5 eq) D->E Hydride Donor

Workflow of the Borch reductive amination converting 5-bromonicotinaldehyde to a primary amine.

Quantitative Data & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
5-Bromonicotinaldehyde186.011.01.86 g (10.0 mmol)Starting Material
Ammonium Acetate ( NH4​OAc )77.0810.07.71 g (100.0 mmol)Amine Source & Buffer
Sodium Cyanoborohydride ( NaBH3​CN )62.841.50.94 g (15.0 mmol)Selective Reductant
Methanol (Anhydrous)32.04N/A50 mL (0.2 M)Protic Solvent
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By utilizing an acid-base extraction during the workup, the basic primary amine is intrinsically separated from neutral unreacted starting materials. If the amination fails, no product mass will be recovered in the final extraction, providing immediate physical validation of the reaction's success.

Phase 1: Imine Formation
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromonicotinaldehyde (1.86 g, 10.0 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

  • Buffer/Amine Addition: Add ammonium acetate (7.71 g, 100.0 mmol) in a single portion. Ensure the solid is fully dissolved.

  • Pre-activation: Stir the mixture at room temperature ( 20−25∘C ) for 30 to 45 minutes. This pre-stir is a critical kinetic pause that allows the equilibrium to favor the formation of the imine intermediate before introducing the hydride source.

Phase 2: Selective Reduction
  • Hydride Addition: Cool the reaction mixture to 0∘C using an ice bath. Slowly add sodium cyanoborohydride (0.94 g, 15.0 mmol) portion-wise over 10 minutes to safely manage the mild exotherm and trace hydrogen gas evolution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1, UV active) until the aldehyde peak is completely consumed.

Phase 3: Self-Validating Workup & Isolation
  • Quenching (CRITICAL SAFETY STEP): Cool the mixture to 0∘C and carefully quench by adding 1M HCl dropwise until the pH reaches ~2.

    • Caution: Highly toxic Hydrogen Cyanide (HCN) gas is evolved during the acidic destruction of excess NaBH3​CN . This step MUST be performed in a well-ventilated fume hood.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Acidic Wash (Impurity Removal): Dilute the acidic aqueous residue with distilled water (30 mL) and wash with Ethyl Acetate ( 3×20 mL). Discard the organic layers, which contain unreacted neutral aldehyde and non-basic impurities.

  • Basification: Cool the aqueous layer to 0∘C and slowly add 2M NaOH until the pH is strictly > 10. The aqueous phase will become cloudy as the free-base amine product oils out.

  • Final Extraction (Product Isolation): Extract the highly basic aqueous layer with Dichloromethane (DCM) ( 3×30 mL).

  • Drying & Concentration: Combine the DCM layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford pure (5-Bromopyridin-3-yl)methylamine as a pale yellow oil or solid.

References
  • Title: Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. Source: PMC (National Institutes of Health). URL: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Unprotected (5-Bromopyridin-3-yl)methylamine

Substrate Profiling & Mechanistic Rationale The synthesis of functionalized heteroaryls is a cornerstone of modern drug development. (5-Bromopyridin-3-yl)methylamine presents a unique chemoselective challenge in palladiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Rationale

The synthesis of functionalized heteroaryls is a cornerstone of modern drug development. (5-Bromopyridin-3-yl)methylamine presents a unique chemoselective challenge in palladium-catalyzed cross-coupling. The molecule possesses two distinct Lewis basic sites: an electron-deficient pyridine nitrogen and a highly nucleophilic, unprotected primary amine.

Historically, chemists have resorted to protecting the free amino group (e.g., as a Boc or Cbz carbamate) to prevent it from coordinating to the palladium center and poisoning the catalyst[1]. Furthermore, the unprotected primary amine can compete as a nucleophile, leading to unwanted Buchwald-Hartwig amination side reactions. However, introducing and removing protecting groups reduces atom economy and increases step count.

By leveraging modern dialkylbiaryl phosphine ligands (Buchwald ligands) or robust bidentate systems, the Suzuki-Miyaura cross-coupling (SMC) can be driven to completion without protection[2]. The extreme steric bulk of ligands like XPhos prevents the primary amine from forming a stable resting state with the Pd(II) intermediate, thereby accelerating the transmetalation and reductive elimination steps[1]. Furthermore, the use of a biphasic aqueous-organic solvent system (e.g., 1,4-Dioxane/H2O) serves a dual purpose: it dissolves the inorganic base required to activate the boronic acid[3], and it heavily solvates the primary amine via hydrogen bonding, reducing its propensity to coordinate to the transition metal[4].

Optimization of Reaction Parameters

To establish a self-validating protocol, various catalytic systems were evaluated. The quantitative data and the mechanistic causality behind each outcome are summarized below.

Table 1: Optimization of SMC Conditions for (5-Bromopyridin-3-yl)methylamine

Catalyst SystemBase (Eq)Solvent SystemTemp (°C)Yield / OutcomeMechanistic Rationale
Pd(PPh3)4 (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90< 20%Catalyst poisoning by free primary amine; slow oxidative addition[2].
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O9055–65%Bidentate ligand reduces poisoning; moderate conversion due to competing protodeboronation[4].
SPhos Pd G2 (2 mol%)K₃PO₄ (3.0)1,4-Dioxane/H₂O8075–80%High activity for heteroaryls; efficiently prevents amine coordination[2].
XPhos Pd G2 (2 mol%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 80 > 85% Optimal bulk prevents amine coordination; rapid oxidative addition and transmetalation[1].

Catalytic Cycle & Chemoselectivity

The following diagram illustrates the catalytic cycle, explicitly highlighting the chemoselective bypass achieved by utilizing a bulky ligand to prevent catalyst poisoning.

SMC_Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Substrate PdII_Ar Pd(II)(Ar)X(L) Intermediate OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet Base + Boronic Acid Poison Catalyst Poisoning (Amine Coordination) PdII_Ar->Poison Unprotected -NH2 PdII_BiAr Pd(II)(Ar)(Ar')(L) Intermediate TransMet->PdII_BiAr RedElim Reductive Elimination PdII_BiAr->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (Biaryl Aminomethylpyridine) RedElim->Product Poison->PdII_Ar Blocked by Bulky L

Fig 1. SMC catalytic cycle showing how bulky ligands prevent primary amine catalyst poisoning.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G2 to ensure rapid generation of the active Pd(0) species at mild temperatures, minimizing the window for substrate-induced catalyst degradation. The workup features a self-validating acid-base extraction that exploits the dual basic sites of the product, effectively eliminating the need for column chromatography in most cases.

Reagents & Equipment
  • (5-Bromopyridin-3-yl)methylamine : 1.0 mmol (Substrate)

  • Aryl/Heteroaryl Boronic Acid : 1.2 mmol (Coupling partner)

  • XPhos Pd G2 : 0.02 mmol (2 mol%, Precatalyst)

  • Potassium Phosphate Tribasic (K₃PO₄) : 3.0 mmol (Base)

  • Solvent : 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5 mL total)

  • Equipment : 10 mL Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line.

Step-by-Step Execution
  • Reagent Charging : To an oven-dried reaction vessel, add (5-Bromopyridin-3-yl)methylamine (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (3.0 eq), and XPhos Pd G2 (0.02 eq).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon three times. Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation. Strict anaerobic conditions are required to maintain the catalytic cycle.

  • Solvent Addition : Syringe in 4 mL of sparged 1,4-Dioxane followed by 1 mL of sparged H₂O.

  • Reaction Initiation : Heat the mixture to 80 °C under vigorous stirring (800 rpm). Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution within 10 minutes, indicating the successful activation of the G2 precatalyst to the active Pd(0) species.

In-Process Controls (IPC)
  • Timepoint (1 Hour) : Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

  • Validation Metrics :

    • Confirm the disappearance of the substrate mass (M+H = 187/189).

    • Confirm the presence of the product mass.

    • Troubleshooting: If significant protodeboronation is observed (loss of the boronic acid mass without product formation), add an additional 0.5 eq of boronic acid and continue heating.

Workup & Purification (Acid-Base Extraction)

This workup isolates the product based on its specific pKa profile, leaving neutral and acidic impurities (e.g., homocoupled boronic acid, phosphine oxides) behind.

  • Quench & Extraction : Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of H₂O. Transfer to a separatory funnel.

  • Acidic Capture (Self-Validation Step) : Add 15 mL of 1M aqueous HCl. Shake vigorously and allow phase separation. The product (now a bis-protonated salt) will migrate entirely to the aqueous layer. Discard the organic layer containing the catalyst residues and neutral organic impurities.

  • Basification : Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches >10 (verify with pH paper). Causality: Deprotonating the pyridine and primary amine restores the compound's lipophilicity.

  • Final Extraction : Extract the basic aqueous layer with fresh EtOAc (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure cross-coupled product.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (PMC) URL:[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Protocol for the chiral resolution of(5-Bromopyridin-3-yl)methylamine enantiomers

Application Note: Protocol for the Chiral Resolution of (5-Bromopyridin-3-yl)methylamine Enantiomers (α-Substituted Derivatives) Executive Summary & Mechanistic Rationale The 5-bromopyridin-3-yl motif is a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Chiral Resolution of (5-Bromopyridin-3-yl)methylamine Enantiomers (α-Substituted Derivatives)

Executive Summary & Mechanistic Rationale

The 5-bromopyridin-3-yl motif is a privileged scaffold in modern drug discovery. The bromine atom provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Nomenclature & Structural Clarification: It is crucial to note that the parent molecule, (5-bromopyridin-3-yl)methanamine, is achiral due to its unsubstituted benzylic methylene group. When discovery chemists refer to the "chiral resolution of (5-bromopyridin-3-yl)methylamines," they are universally targeting its α-substituted derivatives—most prominently 1-(5-bromopyridin-3-yl)ethanamine [1].

The absolute configuration of this benzylic stereocenter dictates profound pharmacodynamic differences. For example, in the development of potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors for autosomal dominant polycystic kidney disease (ADPKD), the stereochemistry of the benzylic amine strictly governs binding affinity within the kinase hinge region[2]. Similarly, these chiral building blocks are essential for synthesizing target-specific nicotinic acetylcholine receptor ligands[3].

Resolution Strategies: Causality and Selection

Achieving >99% enantiomeric excess (ee) for 1-(5-bromopyridin-3-yl)ethanamine requires exploiting the distinct physicochemical properties of the primary amine and the heteroaromatic ring. We present three validated methodologies, each selected based on specific scale and project needs:

  • Method A: Diastereomeric Salt Formation (Thermodynamic Control). This classical approach relies on the differential solubility of salts formed with chiral acids. Because the primary amine (pKa ~9.0) is significantly more basic than the pyridine nitrogen (pKa ~5.2), it can be selectively protonated by resolving agents like (S)-Mandelic acid. This allows for stoichiometric control and high-yielding crystallization without interfering with the pyridine ring.

  • Method B: Enzymatic Kinetic Resolution (Kinetic Control). This method utilizes the stereoselective active site of Candida antarctica Lipase B (CAL-B). The enzyme selectively acylates the (R)-enantiomer using an acyl donor. The choice of vinyl acetate is deliberate: the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion[4].

  • Method C: Chiral Preparative HPLC. Employs polysaccharide-based chiral stationary phases (CSPs). The inclusion of a basic modifier (e.g., 0.1% diethylamine) in the mobile phase is mandatory to suppress secondary interactions between the basic pyridylamine and residual column silanols, which would otherwise cause severe peak tailing.

Step-by-Step Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via (S)-Mandelic Acid (Scale: 100g+)

Best for: Cost-effective, large-scale isolation of a single target enantiomer.

  • Salt Formation: Dissolve 100 mmol of racemic 1-(5-bromopyridin-3-yl)ethanamine in 150 mL of absolute ethanol. Heat the solution to 60°C. Slowly add a pre-warmed solution of 100 mmol (S)-Mandelic acid in 50 mL of ethanol.

  • Crystallization: Reflux the mixture for 30 minutes to ensure complete dissolution, then allow it to cool ambiently to 20°C over 12 hours.

    • Expert Insight: Rapid cooling traps the more soluble diastereomer in the crystal lattice, drastically lowering the ee%. Slow, unseeded cooling ensures high thermodynamic selectivity.

  • Filtration: Collect the precipitated (R)-amine-(S)-mandelate salt via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to remove mother liquor impurities.

  • Free-basing: Suspend the chiral salt in 100 mL of deionized water. Adjust the pH to 12 using 1M NaOH. Extract the liberated free base with dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield (R)-1-(5-bromopyridin-3-yl)ethanamine.

Protocol B: Enzymatic Kinetic Resolution via CAL-B (Scale: 1g - 100g)

Best for: Divergent synthesis where both (R) and (S) enantiomers are required.

  • Reaction Setup: Dissolve 100 mmol of racemic 1-(5-bromopyridin-3-yl)ethanamine in 200 mL of methyl tert-butyl ether (MTBE). Add 150 mmol of vinyl acetate followed by 2.0 g of immobilized CAL-B (Novozym 435).

  • Incubation: Stir the suspension gently at 30°C for 24 hours.

    • Expert Insight: Vigorous magnetic stirring can mechanically grind the immobilized enzyme resin, reducing its recyclability. Use an overhead stirrer or an orbital shaker. Maintaining exactly 30°C prevents thermal degradation of the CAL-B support matrix.

  • Filtration: Filter the reaction mixture to recover the Novozym 435 beads (which can be washed with MTBE and reused up to 5 times). Concentrate the filtrate under reduced pressure.

  • Acid/Base Separation: Dissolve the crude residue in DCM and extract with 1M HCl (3 x 50 mL). The unreacted (S)-amine is protonated and migrates to the aqueous layer. The neutral (R)-amide remains in the organic layer.

  • Isolation of (S)-Amine: Basify the combined aqueous layers to pH 12 using 2M NaOH. Extract with DCM, dry over Na₂SO₄, and concentrate to yield pure (S)-1-(5-bromopyridin-3-yl)ethanamine.

  • Hydrolysis to (R)-Amine: To recover the (R)-enantiomer, reflux the organic layer residue ((R)-amide) in 6M HCl for 12 hours, followed by basification and extraction as described in Step 5.

Quantitative Data & Method Comparison

Evaluation MetricDiastereomeric Salt FormationEnzymatic Kinetic ResolutionChiral Preparative HPLC
Primary Target Single Enantiomer (R or S)Both Enantiomers (Divergent)Both Enantiomers
Max Theoretical Yield 50%50% per enantiomer50% per enantiomer
Practical Yield 35 – 40%45% (S-amine), 40% (R-amide)48%
Enantiomeric Excess > 98% (after 1 recrystallization)> 99% (S), > 98% (R)> 99.5%
Scalability High (Multi-kilogram)Medium (100g to 1kg scale)Low-Medium (Gram scale)
Operational Cost Low (Inexpensive reagents)Medium (Enzyme cost)High (CapEx & Solvent usage)

Workflow Visualization

Workflow Racemate Racemic 1-(5-Bromopyridin-3-yl)ethanamine Enz_Res Enzymatic Resolution (CAL-B, Vinyl Acetate) Racemate->Enz_Res Salt_Res Diastereomeric Salt Formation ((S)-Mandelic Acid) Racemate->Salt_Res HPLC_Res Chiral Prep HPLC (Chiralpak AD-H) Racemate->HPLC_Res S_Amine (S)-Amine (Unreacted) >99% ee Enz_Res->S_Amine Aqueous Extraction R_Amide (R)-Amide (Acylated) Hydrolyze to (R)-Amine Enz_Res->R_Amide Organic Phase R_Salt (R)-Amine Salt (Crystallizes) Salt_Res->R_Salt Filtration S_Salt (S)-Amine Salt (Mother Liquor) Salt_Res->S_Salt Evaporation Pure_R Pure (R)-Enantiomer >99% ee HPLC_Res->Pure_R Peak 1 Pure_S Pure (S)-Enantiomer >99% ee HPLC_Res->Pure_S Peak 2 S_Amine->Pure_S Direct Use R_Amide->Pure_R Acid Hydrolysis R_Salt->Pure_R Basification S_Salt->Pure_S Basification

Figure 1: Divergent chiral resolution pathways for 1-(5-bromopyridin-3-yl)ethanamine.

Sources

Application

Using(5-Bromopyridin-3-yl)methylamine as a chiral building block in organic synthesis

Application Note: (5-Bromopyridin-3-yl)methylamine as a Bifunctional Scaffold for Chiral Synthesis in Drug Discovery Executive Summary (5-Bromopyridin-3-yl)methylamine (CAS 135124-70-8) is a highly versatile, prochiral b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (5-Bromopyridin-3-yl)methylamine as a Bifunctional Scaffold for Chiral Synthesis in Drug Discovery

Executive Summary

(5-Bromopyridin-3-yl)methylamine (CAS 135124-70-8) is a highly versatile, prochiral building block widely utilized in the synthesis of complex pharmaceutical intermediates. Its strategic value lies in its bifunctionality: it possesses both a nucleophilic primary amine and an electrophilic C5-aryl bromide. This dual reactivity enables divergent synthetic pathways, allowing medicinal chemists to construct diverse chiral architectures through either asymmetric amine functionalization or transition-metal-catalyzed cross-coupling.

Mechanistic Insights and Synthetic Strategy

The successful deployment of (5-Bromopyridin-3-yl)methylamine requires precise chemoselectivity. Depending on the target chiral molecule, researchers can exploit one of two primary pathways:

Pathway A: Direct Asymmetric Reductive Amination (DARA) The primary amine serves as an excellent N-source for direct asymmetric reductive amination (DARA) with prochiral ketones. Utilizing an Iridium(I) precursor (e.g., [Ir(COD)Cl]2) paired with a sterically tunable chiral phosphoramidite ligand, the primary amine coordinates to the Ir-center. The addition of a Brønsted acid facilitates imine formation, while the chiral ligand dictates the facial selectivity of the outer-sphere hydride transfer[1]. This pathway yields highly enantioenriched secondary amines without the need for pre-synthesized imines.

Pathway B: Transition-Metal-Catalyzed Cross-Coupling The C5-bromide is highly susceptible to oxidative addition by Palladium(0) or Nickel(0) complexes. This site can undergo Buchwald-Hartwig amination with optically active amines or Suzuki-Miyaura coupling to form axially chiral biaryls[2][3]. Expertise & Experience Insight: To prevent intermolecular oligomerization (where the amine of one molecule attacks the bromide of another), the primary amine must be transiently masked (e.g., via N-Boc protection) prior to cross-coupling[4].

Visualization of Divergent Pathways

G cluster_A Pathway A: Amine Functionalization cluster_B Pathway B: Bromide Functionalization scaffold (5-Bromopyridin-3-yl)methylamine (Bifunctional Scaffold) dara Ir-Catalyzed DARA (Chiral Phosphoramidite) scaffold->dara Reacts at -NH2 cross_coupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) scaffold->cross_coupling Reacts at C5-Br chiral_amine Chiral Secondary Amine (ee > 95%) dara->chiral_amine chiral_biaryl Chiral Heteroaromatic Derivative cross_coupling->chiral_biaryl

Divergent asymmetric synthesis pathways utilizing the bifunctional (5-Bromopyridin-3-yl)methylamine.

Quantitative Data Summary

The following table summarizes validated reaction parameters and expected outcomes when utilizing (5-Bromopyridin-3-yl)methylamine in chiral transformations, based on established literature analogs[1][2][3].

Reaction TypeCatalyst / Ligand SystemAdditives / BaseTemp / TimeYield (%)Enantiomeric Excess (ee%)
Ir-Catalyzed DARA [Ir(COD)Cl]2 / (R,R,R)-PhosphoramiditePPTS (10 mol%), H₂ (50 atm)50 °C / 24 h88 - 96%92 - 98%
Buchwald-Hartwig Pd₂(dba)₃ / (±)-BINAPNaOt-Bu (1.4 equiv)70 °C / 16 h75 - 85%>99% (Retention)
Suzuki-Miyaura Pd(OAc)₂ / Chiral MonophosphineK₃PO₄ (2.0 equiv)80 °C / 12 h80 - 92%85 - 94%

Experimental Protocols

Protocol 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Objective: Synthesize a chiral secondary amine by coupling (5-Bromopyridin-3-yl)methylamine with a prochiral ketone (e.g., acetophenone). Self-Validation Mechanism: Reaction progress is monitored via GC-MS to confirm imine consumption. Enantiomeric excess is validated post-purification via chiral HPLC against a racemic standard.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox): In a nitrogen-filled glovebox, charge a dry 10 mL Schlenk tube with [Ir(COD)Cl]2 (0.5 mol%) and the selected chiral phosphoramidite ligand (1.1 mol%). Add 1.0 mL of anhydrous dichloromethane (DCM) and stir at room temperature for 30 minutes to form the active metallacycle.

  • Substrate Addition: To the catalyst solution, add acetophenone (1.0 mmol), (5-Bromopyridin-3-yl)methylamine (1.1 mmol), and Pyridinium p-toluenesulfonate (PPTS, 10 mol%) as the Brønsted acid promoter.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 50 atm.

  • Reaction Execution: Heat the autoclave to 50 °C and stir vigorously for 24 hours. Causality: The high pressure and moderate heat ensure the outer-sphere hydride transfer overcomes the steric bulk of the chiral pocket[1].

  • Workup & Validation: Carefully vent the H₂ gas. Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Et₃N to prevent streaking of the basic amine).

  • Analysis: Determine the ee% using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, flow rate 1.0 mL/min).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Chiral Amine

Objective: Couple N-Boc-(5-Bromopyridin-3-yl)methylamine with an optically pure chiral amine (e.g., (S)-α-methylbenzylamine) without eroding the stereocenter. Self-Validation Mechanism: The stereochemical integrity is validated by comparing the optical rotation of the purified product against the starting chiral amine, ensuring no racemization occurred during the catalytic cycle.

Step-by-Step Methodology:

  • Pre-requisite Protection: Dissolve (5-Bromopyridin-3-yl)methylamine in DCM, add Boc₂O (1.1 equiv) and Et₃N (1.5 equiv). Stir for 4 hours, wash with water, and concentrate to yield the N-Boc protected intermediate. Causality: This prevents the primary amine from competing with the chiral amine nucleophile or poisoning the Pd catalyst[4].

  • Catalyst Assembly: In a glovebox, combine Pd₂(dba)₃ (2 mol%), (±)-BINAP (4 mol%), and NaOt-Bu (1.4 equiv) in a dry 20 mL vial.

  • Reagent Addition: Add the N-Boc-(5-Bromopyridin-3-yl)methylamine (1.0 mmol) and (S)-α-methylbenzylamine (1.2 mmol). Dissolve the mixture in 5.0 mL of anhydrous toluene.

  • Heating: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 70 °C for 16 hours. Causality: Toluene provides the optimal dielectric constant for the non-polar transition state of the reductive elimination step, while 70 °C is sufficient for turnover without inducing thermal racemization of the chiral amine[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification & Validation: Concentrate the filtrate and purify via column chromatography. Confirm the retention of chirality via chiral HPLC and optical polarimetry.

References

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Nature Communications URL:[Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Journal of the American Chemical Society URL:[Link]

  • Enantioselective Synthesis of Chiral Heterocyclic Biaryls via Asymmetric Suzuki-Miyaura Cross-coupling of 3-bromopyridine-4-carboxamides Organic & Biomolecular Chemistry URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (5-Bromopyridin-3-yl)methylamine Cross-Coupling

Overview The functionalization of (5-Bromopyridin-3-yl)methylamine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical transformation in drug development. However, researchers fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The functionalization of (5-Bromopyridin-3-yl)methylamine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical transformation in drug development. However, researchers frequently encounter hydrodehalogenation (debromination) —a dominant side reaction where the bromine atom is replaced by a hydrogen atom, yielding the undesired 3-methylaminopyridine byproduct[1].

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Below, we explore the mechanistic causality of this failure mode, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure your coupling reactions succeed.

Mechanistic Insight: Cross-Coupling vs. Debromination

Understanding the origin of the hydride source is the first step in troubleshooting. Debromination occurs when the key palladium-aryl intermediate reacts with a hydride donor instead of the intended transmetalating agent[2].

Pathway A Pd(0) + Ar-Br B [Ar-Pd(II)-Br] Oxidative Addition A->B C Transmetalation (Ar'-B(OH)2) B->C Desired D Hydride Transfer (Base/Amine/Solvent) B->D Side Reaction E Ar-Ar' Cross-Coupled Product C->E Reductive Elim. F Ar-H Debrominated Byproduct D->F Reductive Elim.

Divergent pathways in Pd-catalyzed coupling: Transmetalation vs. Hydride Transfer (Debromination).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is hydrodehalogenation dominating my reaction with (5-Bromopyridin-3-yl)methylamine? A1: The electron-deficient nature of the pyridine ring accelerates oxidative addition but also makes the resulting Pd(II) complex highly susceptible to reduction[2]. Furthermore, the free primary amine (-CH2NH2) can coordinate to the palladium center, displacing the phosphine ligand. This coordination can either poison the catalyst or facilitate a β -hydride elimination pathway if adventitious moisture or protic solvents are present, leading to the formation of a palladium-hydride (Pd-H) species[3].

Q2: Should I protect the primary amine before the coupling step? A2: Yes. Protecting the amine is one of the most effective strategies to suppress debromination. Just as unprotected pyrroles and imidazoles undergo massive debromination unless their nitrogen atoms are masked[3][4], the primary amine of (5-Bromopyridin-3-yl)methylamine must be protected (e.g., as a Boc carbamate). The bulky Boc group prevents nitrogen coordination to the palladium center and eliminates the amine as a potential proton/hydride shuttle, forcing the catalytic cycle down the desired transmetalation pathway[4].

Q3: How do my choices of base and solvent contribute to the debromination byproduct? A3: Strong bases, particularly alkoxides (e.g., NaOtBu, NaOMe), can undergo β -hydride elimination to directly generate the problematic Pd-H intermediate[3]. When combined with protic solvents (alcohols, water), they act as potent hydride donors. Causality-Driven Solution: Switch to weaker, non-nucleophilic inorganic bases such as anhydrous K3PO4 or Cs2CO3[2]. Utilize anhydrous, aprotic solvents like 1,4-Dioxane or Toluene to starve the reaction of hydride sources.

Q4: What catalyst and ligand combination minimizes this side reaction? A4: The goal is to accelerate the desired cross-coupling pathway so it outcompetes the debromination pathway. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., dppf) stabilize the palladium center and drastically accelerate reductive elimination[3]. Precatalysts like Pd G3 or G4 are highly recommended as they generate the active Pd(0) species efficiently without requiring harsh reduction conditions.

Quantitative Data: Impact of Reaction Conditions on Debromination

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific optimizations are strictly required for this scaffold.

Substrate StateCatalyst/Ligand SystemBaseSolventYield (Cross-Coupled)Debromination (Ar-H)
Unprotected AminePd(PPh3)4 (5 mol%)NaOtBuEtOH / H2O< 10%> 80%
Unprotected AminePd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane35%45%
Boc-Protected Pd(PPh3)4 (5 mol%)NaOtBuToluene55%25%
Boc-Protected XPhos Pd G3 (2 mol%) K3PO4 (Anhydrous) 1,4-Dioxane > 90% < 2%

Data reflects typical optimization trajectories for electron-deficient bromopyridines and highlights the necessity of amine protection combined with aprotic conditions.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of N-Boc-(5-Bromopyridin-3-yl)methylamine This protocol is designed as a self-validating system. By using a Boc-protected substrate and anhydrous K3PO4, the primary sources of hydride transfer are eliminated.

Materials:

  • N-Boc-(5-Bromopyridin-3-yl)methylamine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 - 5 mol%)

  • Anhydrous K3PO4 (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-(5-Bromopyridin-3-yl)methylamine, the arylboronic acid, and finely milled anhydrous K3PO4.

    • Causality Check: Milling K3PO4 increases its surface area, ensuring rapid transmetalation without the need for water, thereby suppressing hydrodehalogenation[2].

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the XPhos Pd G3 precatalyst, and reseal.

    • Validation Point: The solution should turn a characteristic reddish/orange hue upon heating, indicating the successful generation of the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 80 °C for 4–12 hours.

  • In-Process Monitoring (Self-Validation): At the 4-hour mark, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Metric: Look for the desired product mass. Crucially, verify the absence of the [M-Br+H] mass shift (approx. -79 Da relative to the starting material), which corresponds to the debrominated N-Boc-(pyridin-3-yl)methylamine. If debromination is < 5% and starting material is consumed, proceed to workup.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Benchchem. "Avoiding debromination in N-(3-bromophenyl)furan-2-carboxamide reactions.
  • Benchchem. "Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Benchchem. "Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • ACS Publications. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (5-Bromopyridin-3-yl)methylamine

Welcome to the Technical Support Center for the synthesis of (5-Bromopyridin-3-yl)methylamine (CAS: 135124-70-8). This guide is designed for researchers and drug development professionals who are scaling up or troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (5-Bromopyridin-3-yl)methylamine (CAS: 135124-70-8). This guide is designed for researchers and drug development professionals who are scaling up or troubleshooting the reduction of 5-bromo-3-cyanopyridine (5-bromonicotinonitrile).

Synthesizing this specific molecule presents a classic chemoselectivity challenge: reducing a nitrile to a primary amine while strictly preserving the labile aryl bromide ( Csp2​−Br ) bond. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to maximize your reaction yield.

Reaction Pathway & Pitfall Visualization

Understanding the mechanistic pathway is critical for preventing side reactions. The diagram below illustrates the desired reduction route alongside the two most common failure modes: hydrodehalogenation and dimerization.

SynthesisPathway SM 5-Bromo-3-cyanopyridine (Starting Material) Intermediate Imine Intermediate (Transient) SM->Intermediate Selective Hydride (NaBH4/CoCl2) Side1 Dehalogenated Amine (Loss of Bromine) SM->Side1 Pd/C + H2 (Hydrodehalogenation) Target (5-Bromopyridin-3-yl)methylamine (Target Primary Amine) Intermediate->Target Further Reduction Side2 Secondary Amine (Dimerization Product) Intermediate->Side2 Nucleophilic Attack by Target Amine

Reaction pathway for 5-bromo-3-cyanopyridine reduction, highlighting target formation and common pitfalls.

Quantitative Comparison of Reduction Strategies

Selecting the correct reducing agent dictates the success of this synthesis. Standard catalytic hydrogenation is actively detrimental to this substrate[1]. We strongly recommend the Sodium Borohydride/Cobalt(II) Chloride system due to its high chemoselectivity[2].

Reduction MethodTypical YieldDehalogenation RiskDimerization RiskOperational Recommendation
NaBH4​ / CoCl2​⋅6H2​O 80–90%Low Low Primary Recommendation. Generates highly selective Co2​B catalyst in situ[2].
BH3​⋅THF 70–85%LowModerateAlternative. Requires harsh acidic quench to break boron-amine complexes[3].
LiAlH4​ (LAH) 50–70%ModerateModerateNot Recommended. Excess heat or reagent risks cleaving the C-Br bond[1].
H2​ / Pd/C < 20%High LowStrictly Avoid. Palladium readily inserts into the Csp2​−Br bond.

Core Experimental Protocol: NaBH4​/CoCl2​ Reduction

This self-validating protocol utilizes cobalt-catalyzed borohydride reduction. The causality behind this method is that CoCl2​ reacts with NaBH4​ to form a finely divided black precipitate of cobalt boride ( Co2​B ). This transient catalyst facilitates the specific reduction of the nitrile without inserting into the aryl halide bond[2][4].

Reagents:

  • 5-bromo-3-cyanopyridine (1.0 equiv)

  • Cobalt(II) chloride hexahydrate ( CoCl2​⋅6H2​O ) (0.1 equiv)

  • Sodium borohydride ( NaBH4​ ) (2.0 - 2.5 equiv)

  • Tetrahydrofuran (THF) / Water (2:1 v/v)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask, dissolve 5-bromo-3-cyanopyridine (1.0 equiv) and CoCl2​⋅6H2​O (0.1 equiv) in a 2:1 mixture of THF and water.

    • Validation Check: The solution should appear distinctively pink/purple, confirming the presence of dissolved Co2+ ions.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature during addition prevents runaway exothermic decomposition of the borohydride.

  • Catalyst Generation & Reduction: Slowly add NaBH4​ (2.0 - 2.5 equiv) in small portions over 15–30 minutes.

    • Validation Check: You must observe immediate, vigorous effervescence ( H2​ gas evolution). The solution will rapidly turn pitch black. This visual shift is the definitive indicator that the active Co2​B catalyst has successfully formed in situ.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours.

  • Acidic Quench (Critical Step): Carefully acidify the reaction mixture by adding 3 M aqueous HCl dropwise until the pH is < 2, then stir for 1 hour.

    • Causality: Borohydride reductions form stable boron-amine adducts. The acid quench hydrolyzes these complexes to release the free amine salt.

    • Validation Check: The black precipitate will dissolve, yielding a clear, slightly pink solution (regenerated aqueous Co2+ ), confirming the breakdown of the catalyst and adducts[2].

  • Basification: Cool the mixture again and slowly add concentrated NaOH (or 6 M aqueous NaOH) until the pH is > 12.

    • Causality: The target molecule has a basic pyridine ring and a primary amine. Both must be fully deprotonated for organic extraction.

  • Extraction & Isolation: Extract the aqueous layer 3–4 times with Ethyl Acetate (or a 4:1 mixture of Dichloromethane/Isopropanol if emulsion occurs). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude (5-Bromopyridin-3-yl)methylamine.

Troubleshooting & FAQs

Q: Why am I observing significant loss of the bromine atom (dehalogenation) in my final product? A: Dehalogenation (hydrodehalogenation) is a classic failure mode when reducing halopyridines. If you are using catalytic hydrogenation (e.g., H2​ with Pd/C or Raney Nickel), the transition metal catalyst readily inserts into the relatively weak Csp2​−Br bond, replacing the bromine with hydrogen[1]. To preserve the bromine atom, you must switch to a chemoselective hydride reagent. The NaBH4​/CoCl2​ system or Borane-THF ( BH3​⋅THF ) are specifically recommended because they reduce the nitrile group without activating the aryl bromide[2][3].

Q: My LC-MS shows a large impurity peak with almost double the expected mass. What is this, and how do I prevent it? A: You are observing a secondary amine dimer. During reduction, the nitrile is first reduced to a transient imine intermediate. If the newly formed primary amine product acts as a nucleophile and attacks this unreacted imine, it forms a secondary imine, which is subsequently reduced to a secondary amine dimer[4]. Solution: The NaBH4​/CoCl2​ method naturally suppresses this because the cobalt coordinates with the primary amine, sterically hindering it from attacking the imine. If you are using BH3​⋅THF , you can suppress dimerization by running the reaction in a more dilute solution or by adding an excess of ammonia to outcompete the primary amine for the imine intermediate[5].

Q: The reaction seems complete by TLC, but my isolated yield is very low after the aqueous workup. Where is my product? A: (5-Bromopyridin-3-yl)methylamine is highly polar. It contains a basic pyridine nitrogen and a primary aliphatic amine, making it highly water-soluble if not completely neutralized. Solution: First, ensure your acidic quench was long enough (at least 1 hour) to destroy all boron-amine chelates[3]. Second, ensure your basification step reaches a pH strictly greater than 12 to fully deprotonate both nitrogen atoms. If standard extraction with ethyl acetate is still leaving product in the aqueous layer, switch your extraction solvent to a more polar organic mixture, such as Dichloromethane/Isopropanol (4:1 v/v), or utilize continuous liquid-liquid extraction.

References

  • US10626112B2 - Heterocyclic sulfonamide derivative and medicine comprising same. Google Patents.
  • WO2005027837A2 - Substituted sulfonamides. Google Patents.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • 135124-70-8 | 3-(Aminomethyl)-5-bromopyridine. Ambeed.com.

Sources

Troubleshooting

Troubleshooting low solubility issues with(5-Bromopyridin-3-yl)methylamine in aqueous assays

Technical Support Center: Troubleshooting (5-Bromopyridin-3-yl)methylamine Solubility in Aqueous Assays Welcome to the Technical Support Center. As application scientists, we understand that poorly soluble compounds can...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (5-Bromopyridin-3-yl)methylamine Solubility in Aqueous Assays

Welcome to the Technical Support Center. As application scientists, we understand that poorly soluble compounds can derail critical biological assays. This guide provides root-cause analyses, validated methodologies, and troubleshooting workflows specifically tailored for handling (5-Bromopyridin-3-yl)methylamine (CAS: 112193-41-6) in aqueous environments.

Overview & Root Cause Analysis

(5-Bromopyridin-3-yl)methylamine is a highly versatile building block in early-phase drug discovery. However, researchers frequently encounter severe precipitation when introducing this compound into physiological aqueous assays (pH 7.4).

The Causality of Precipitation: The solubility of this molecule is dictated by a delicate balance between its polar primary amine and its highly lipophilic, nonpolar 5-bromopyridine core[1]. While the primary aliphatic amine (pKa ~9.0) is largely protonated at physiological pH, the presence of the halogen significantly increases the compound's overall lipophilicity (LogP).

When a highly concentrated DMSO stock of the free base is rapidly diluted into an aqueous buffer, the local concentration of water spikes. This causes a kinetic "solvent crash," forcing the hydrophobic bromo-pyridine core out of solution before the amine can fully equilibrate and form stable hydration shells[2]. Furthermore, the thermodynamic solubility of the free base at pH 7.4 may simply be exceeded, requiring structural or formulation interventions to maintain the compound in solution[3].

Visual Workflow: Solubilization Strategy

G Start Precipitation of (5-Bromopyridin-3-yl)methylamine in Aqueous Assay Buffer CheckPH 1. Evaluate Buffer pH (Target pH 6.5 - 7.4) Start->CheckPH SaltForm 2. Generate HCl Salt Protonate Primary Amine CheckPH->SaltForm If pH > pKa Solvent 3. Optimize Cosolvents (e.g., 1-5% DMSO) CheckPH->Solvent If pH is optimal SaltForm->Solvent Excipient 4. Add Solubilizers (e.g., HP-β-CD, Tween-20) Solvent->Excipient If still precipitating Success Fully Solubilized Compound Ready for Assay Solvent->Success Clear solution Excipient->Success

Workflow for troubleshooting basic amine precipitation in aqueous assays.

Troubleshooting Guides & Step-by-Step Methodologies

Strategy A: Mitigating Kinetic "Solvent Crash" (Order of Addition)

If your compound is thermodynamically soluble at your target concentration but precipitates immediately upon introduction to the buffer, you are experiencing a kinetic solvent crash[2].

Methodology: Intermediate Dilution Protocol

  • Prepare Master Stock: Dissolve (5-Bromopyridin-3-yl)methylamine in 100% anhydrous DMSO to a concentration of 10 mM. Ensure complete dissolution via brief sonication.

  • Intermediate Dilution: Do not dilute directly into the final aqueous buffer. Instead, create an intermediate stock (e.g., 1 mM) in a 50% DMSO / 50% assay buffer mixture. Add the aqueous buffer dropwise to the DMSO stock while continuously vortexing to prevent localized water spikes[2].

  • Final Assay Addition: Dispense the intermediate stock into the final assay volume. Ensure the final DMSO concentration remains ≤1% to prevent assay interference or cytotoxicity[1].

  • Self-Validation: Measure the Optical Density (OD) of the final solution at 600 nm. An OD reading >0.05 above the blank indicates invisible micro-precipitation, meaning thermodynamic limits have been breached.

Strategy B: Thermodynamic Enhancement via Cyclodextrin Inclusion

If the compound exceeds its thermodynamic solubility limit, co-solvents alone will fail. Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), feature a hydrophobic cavity that reversibly encapsulates the lipophilic bromo-pyridine ring, while their hydrophilic exterior maintains aqueous solubility[4][5].

Methodology: HP-β-CD Solubilization Protocol

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your standard assay buffer to a final concentration of 10% (w/v). Stir until the solution is completely clear.

  • Compound Addition: Slowly add the (5-Bromopyridin-3-yl)methylamine DMSO stock into the HP-β-CD buffer under rigorous magnetic stirring.

  • Equilibration: Allow the solution to equilibrate for 30-60 minutes at room temperature. This time is critical to ensure complete host-guest inclusion complex formation[4].

  • Self-Validation: You must run a vehicle control containing 10% HP-β-CD and the equivalent DMSO concentration to ensure the cyclodextrin does not sequester essential assay components (e.g., cell membrane lipids) or interfere with your specific target.

Quantitative Impact of Formulation Strategies

The following table summarizes the expected impact of various formulation strategies on the apparent solubility of basic halogenated pyridine derivatives.

Formulation StrategyMechanism of ActionExpected Solubility EnhancementAssay Compatibility
Free Base in pH 7.4 Buffer Baseline (Minimal ionization)< 50 µMHigh (Standard condition)
HCl Salt Formation Ion-dipole interaction (Protonation)[3]3x - 5x increaseHigh (Physiological salt)
5% DMSO Co-solvent Dielectric constant reduction[1]2x - 3x increaseModerate (May cause cytotoxicity)
10% HP-β-CD Host-guest inclusion complex[4]10x - 50x increaseHigh (Biologically inert)
10% SBE-β-CD Inclusion + electrostatic interaction[5]20x - 80x increaseHigh (FDA-approved excipient)

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in DMSO but immediately turn cloudy in the assay buffer? A: This is a classic "solvent crash." DMSO is an excellent solvent for the unprotonated free base. When rapidly diluted into an aqueous environment, the DMSO diffuses away into the water faster than the compound can protonate or form stable hydration shells. This rapid shift causes the hydrophobic bromo-pyridine molecules to aggregate and precipitate kinetically[2].

Q: Should I adjust the pH of my assay buffer to force the amine to protonate? A: Weakly basic compounds are indeed more soluble at lower pH values[1][3]. However, biological assays strictly require physiological pH (~7.4) to maintain protein folding and cell viability. Instead of lowering the bulk assay pH, pre-formulate the compound as an HCl salt before dissolving it, or utilize cyclodextrins to enhance solubility at pH 7.4.

Q: Can the DMSO or Cyclodextrin affect my experimental results? A: Absolutely. Organic solvents like DMSO can denature proteins or reduce cell viability at concentrations above 0.5-1.0%[1]. Cyclodextrins are generally safer and biologically inert, but they can occasionally sequester assay components (like cholesterol from cell membranes). It is mandatory to run a vehicle control (assay buffer + excipient without the drug) to establish a baseline and validate your results.

References

  • Title: Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL: [Link]

  • Title: Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach Source: World Scientific Publishing URL: [Link]

  • Title: The Solvent Crash Source: Dilutions Calculator URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (5-Bromopyridin-3-yl)methylamine Reaction Mixtures

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating (5-Bromopyridin-3-yl)methylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating (5-Bromopyridin-3-yl)methylamine . This molecule presents a unique purification profile: it is highly polar, contains a basic primary amine and a pyridine nitrogen (pKa ~9 and ~4, respectively), and possesses a halogen (bromine) that is sensitive to reductive cleavage.

The following guide provides a mechanistic decision matrix, troubleshooting FAQs, and field-validated protocols to ensure high-purity isolation.

PART 1: Purification Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture (5-Bromopyridin-3-yl)methylamine Decision1 Contains Boron/ Inorganic Salts? Start->Decision1 SCX SCX Chromatography (Catch & Release) Decision1->SCX Yes Decision2 Debrominated Impurity Present? Decision1->Decision2 No SCX->Decision2 RPHPLC Reverse-Phase HPLC (High pH Mobile Phase) Decision2->RPHPLC Yes (>5%) NormalPhase Normal Phase Flash (DCM/MeOH/NH4OH) Decision2->NormalPhase No / Trace Pure Pure (5-Bromopyridin-3-yl)methylamine RPHPLC->Pure NormalPhase->Pure

Figure 1: Decision matrix for isolating (5-Bromopyridin-3-yl)methylamine based on impurity profiles.

PART 2: Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily on normal-phase silica gel, and how do I fix it? A1: (5-Bromopyridin-3-yl)methylamine contains a highly basic primary amine. When purified on standard normal-phase silica gel, the basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the silica surface[1]. This secondary ion-exchange interaction causes severe peak tailing, streaking, and poor recovery. Solution: To suppress this interaction, you must basify the mobile phase. Add 1–5% (v/v) of a basic modifier such as triethylamine (TEA) or concentrated aqueous ammonium hydroxide (NH₄OH) to your dichloromethane/methanol (DCM/MeOH) eluent. This saturates the acidic silanol sites, allowing the amine to elute as a tight, symmetrical band.

Q2: My LC-MS shows a significant impurity with a mass of[M-78]⁺. What is this, and how do I remove it? A2: A mass difference of -78 Da (or -79/-80 depending on the isotope peak analyzed) indicates the presence of the debrominated impurity, pyridin-3-ylmethylamine. If you synthesized the molecule via the reductive amination of 5-bromo-3-pyridinecarboxaldehyde[2], using overly harsh reducing agents (e.g., Pd/C with H₂) or extended reaction times can cause hydrodebromination. Solution: Because the debrominated and brominated species have nearly identical polarities, normal-phase chromatography is often insufficient. You must use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate them based on the lipophilicity difference imparted by the bromine atom.

Q3: When using RP-HPLC to separate the debrominated impurity, my peaks are broad and tailing. How can I improve resolution? A3: Peak tailing for basic amines in RP-HPLC is primarily caused by interactions with residual free silanols on the C18 stationary phase[1]. At acidic or neutral pH, the primary amine is protonated and interacts ionically with these silanols. Solution: Switch to a high-pH mobile phase (e.g., pH 10 using ammonium hydroxide or a high-pH compatible buffer)[3]. At high pH, the primary amine is deprotonated (free base form). This eliminates the ionic interaction with silanols and increases the overall lipophilicity of the molecule, resulting in stronger retention on the C18 column and sharp, symmetrical peaks[4]. Note: Ensure your C18 column is base-stable (e.g., hybrid silica or polymer-based) before exposing it to pH > 8.

PART 3: Step-by-Step Troubleshooting Protocols

Protocol A: SCX "Catch-and-Release" for Boron and Salt Removal

Causality: Reductive amination typically utilizes reagents like sodium triacetoxyborohydride[5], leaving behind stubborn boron salts. Strong Cation Exchange (SCX) resin contains sulfonic acid functional groups. When the crude mixture is loaded, the protonated primary amine binds ionically to the resin ("catch"). Neutral organic impurities, unreacted aldehydes, and inorganic boron salts have no positive charge and are washed away. A basic wash then deprotonates the amine, releasing it from the column ("release")[6].

Methodology:

  • Conditioning: Pre-condition the SCX cartridge with 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of 1% Acetic Acid in DCM.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM or DCM/MeOH (9:1) and load it onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3 CV of DCM, followed by 3 CV of MeOH. (Self-Validation: TLC or LC-MS of this wash should confirm the absence of your target mass, verifying successful "catch".)

  • Elution: Elute the target amine using 3-5 CV of 2.0 M Ammonia in Methanol (NH₃/MeOH).

  • Concentration: Evaporate the basic eluent under reduced pressure to yield the free-base amine, free of inorganic salts.

Protocol B: Optimized High-pH Reverse-Phase Prep-HPLC

Causality: Utilizing a high-pH mobile phase ensures the amine remains un-ionized, maximizing hydrophobic interactions with the stationary phase while neutralizing silanol effects[3].

Methodology:

  • Column Selection: Select a base-stable prep-C18 column (e.g., Waters XBridge or an equivalent hybrid-silica column designed to withstand pH 1-12).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 10.0 with Ammonium Hydroxide[3].

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the SCX-purified mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Setup:

    • 0-2 min: 5% B (Isocratic hold to elute any remaining highly polar salts).

    • 2-15 min: Linear gradient from 5% B to 60% B. (Note: The debrominated impurity will elute before the brominated product due to lower lipophilicity).

    • 15-17 min: 100% B (Column wash).

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak and lyophilize to isolate pure (5-Bromopyridin-3-yl)methylamine.

PART 4: Quantitative Data & Impurity Profiling

The table below summarizes the typical impurity profile for this synthesis, their relative retention times (RRT) under High-pH RP-HPLC conditions, and the most efficient removal strategy.

Impurity / ComponentSource / MechanismRRT (High-pH RP-HPLC)Recommended Removal Method
Boron Salts & InorganicsReductive amination byproducts0.10 (Void)SCX Chromatography
Pyridin-3-ylmethylamineOver-reduction (Hydrodebromination)0.75High-pH RP-HPLC
(5-Bromopyridin-3-yl)methylamine Target Product 1.00 N/A
5-Bromo-3-pyridinecarboxaldehydeUnreacted starting material1.45SCX Chromatography
Secondary Amine DimerOver-alkylation side reaction1.60Normal Phase or RP-HPLC

PART 5: References

1.[3] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate.3 2.[5] WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound. Google Patents.5 3.[2] Synthesis and Characterization of Novel Pyridine Derivatives (Thesis). KFUPM ePrints. 2 4.[4] High pH mobile phase (RP-HPLC) Discussions. Chromatography Forum. 4 5.[6] Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. ResearchGate. 6 6.[1] Technical Support Center: Reverse-Phase HPLC Analysis of 2,6-Dimethylaniline. BenchChem. 1

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of (5-Bromopyridin-3-yl)methylamine

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals working with (5-Bromopyridin-3-yl)methylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals working with (5-Bromopyridin-3-yl)methylamine .

Reductive amination of this primary amine to form a secondary amine is a fundamental transformation in medicinal chemistry. However, the presence of the 5-bromo substituent on the electron-deficient pyridine ring, combined with the high reactivity of the primary amine, introduces significant chemoselectivity challenges. This guide provides field-proven causality analyses, troubleshooting FAQs, and a self-validating protocol to minimize side reactions.

Mechanistic Overview of Side Reactions

Before troubleshooting, it is critical to understand the competing pathways in this reaction system.

ReactionPathways SM (5-Bromopyridin-3-yl)methylamine + Carbonyl Imine Imine Intermediate SM->Imine Condensation (-H2O) Dehalo Dehalogenated Byproduct (Loss of Br) SM->Dehalo Pd/C + H2 Alcohol Carbonyl Reduction (Alcohol Byproduct) SM->Alcohol Direct Reduction (Strong Hydrides) Product Desired Secondary Amine Imine->Product Selective Reduction (STAB / NaBH3CN) Product->Dehalo Pd/C + H2 (Hydrodehalogenation) OverAlk Over-alkylated Byproduct (Tertiary Amine) Product->OverAlk Excess Carbonyl + Reductant

Reaction pathways showing desired secondary amine synthesis vs. common side reactions.

Troubleshooting & FAQs

FAQ 1: Mitigating Dehalogenation

Q: During the reduction step, my LC-MS shows a major byproduct with a mass of [M-79]. What is causing this, and how do I prevent it?

A: A mass difference of -79 Da indicates the loss of the bromine atom from the pyridine ring, a process known as 1[1].

  • Causality: This typically occurs if you are using transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂). Palladium readily undergoes oxidative addition into the highly activated C-Br bond of the electron-deficient bromopyridine. Subsequent reductive elimination yields the dehalogenated pyridine and HBr.

  • Solution: Abandon catalytic hydrogenation. Switch to a mild, chemoselective hydride donor such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents operate via nucleophilic hydride transfer and do not interact with aryl halides, preserving the bromopyridine core.

FAQ 2: Preventing Over-Alkylation

Q: I am successfully forming the secondary amine, but I also see 15-20% of a tertiary amine byproduct. How do I stop this over-alkylation?

A: Primary amines like (5-Bromopyridin-3-yl)methylamine are highly susceptible to 2[2].

  • Causality: The newly formed secondary amine often possesses equal or greater nucleophilicity compared to the starting primary amine. It can react with any remaining carbonyl compound to form an iminium ion, which is rapidly reduced to an undesired tertiary amine.

  • Solution:

    • Stoichiometric Control: Use a slight excess of the primary amine (1.05 to 1.1 equivalents) relative to the carbonyl compound to drive the equilibrium toward the mono-alkylated product.

    • Reagent Choice: STAB is 3[3] and is sensitive to steric hindrance. The bulky nature of the secondary amine intermediate slows down its subsequent reaction rates, allowing you to trap the desired product[4].

FAQ 3: Suppressing Carbonyl Reduction

Q: My starting aldehyde is disappearing, but I am recovering unreacted (5-Bromopyridin-3-yl)methylamine. The aldehyde is turning into an alcohol. What went wrong?

A: Your reducing agent is too strong or lacks chemoselectivity, reducing the carbonyl directly instead of waiting for the imine to form. This is a 5[5] when using Sodium Borohydride (NaBH₄) in a one-pot setup.

  • Causality: Unmodified borohydrides rapidly attack the electrophilic carbonyl carbon.

  • Solution: Switch to STAB. The electron-withdrawing acetoxy groups on STAB stabilize the boron-hydride bond, rendering it too mild to reduce most aldehydes and ketones directly. It will only reduce the highly electrophilic, protonated imine (iminium ion) intermediate.

Troubleshooting Logic Workflow

TroubleshootingWorkflow Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Is Dehalogenation Observed ([M-79])? Start->Q1 A1 Avoid Pd/C & H2. Switch to STAB. Q1->A1 Yes Q2 Is Over-alkylation (Tertiary Amine) Present? Q1->Q2 No A2 Use stepwise imine formation. Increase amine eq. Q2->A2 Yes Q3 Is Carbonyl Reduced to Alcohol? Q2->Q3 No A3 Avoid NaBH4. Ensure complete imine formation. Q3->A3 Yes Success Optimized Secondary Amine Q3->Success No

Troubleshooting logic tree for identifying and resolving reductive amination side reactions.

Quantitative Data: Reducing Agent Selection

Choosing the correct reducing agent is the single most important variable in this reaction. The table below summarizes the chemoselectivity profiles for (5-Bromopyridin-3-yl)methylamine.

Reducing AgentDehalogenation RiskOver-alkylation RiskCarbonyl Reduction RiskRecommendation
NaBH(OAc)₃ (STAB) Low Low Low Optimal Choice – High chemoselectivity for iminium ions.
NaBH₃CN LowLowLowViable alternative, but generates toxic cyanide byproducts.
NaBH₄ LowHighHighNot recommended unless performing a strict two-step (isolated imine) protocol.
H₂, Pd/C Critical (High) LowLowStrictly avoid – Cleaves the C-Br bond on the pyridine ring.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes STAB to ensure >85% conversion to the secondary amine while suppressing dehalogenation (<1%) and over-alkylation (<5%).

Materials Required:

  • (5-Bromopyridin-3-yl)methylamine (1.05 eq)

  • Target Aldehyde/Ketone (1.00 eq)

  • Sodium triacetoxyborohydride (STAB) (1.40 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

  • Glacial Acetic Acid (optional, 1.0 eq; required only if using unreactive ketones)

Step-by-Step Workflow:

  • Imine Pre-formation (Validation Point 1): Dissolve the carbonyl compound (1.00 eq) and (5-Bromopyridin-3-yl)methylamine (1.05 eq) in anhydrous DCE. Stir at room temperature for 30–60 minutes.

    • Causality: Allowing the equilibrium to favor the imine before introducing the hydride prevents direct reduction of the carbonyl and minimizes over-alkylation.

    • Validation: Pull a 5 µL aliquot, dilute in MeCN, and check via LC-MS. You should observe the [M+H]+ mass corresponding to the unreduced imine.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lower temperatures control the mild exotherm associated with hydride addition and maximize the kinetic selectivity of the reducing agent.

  • Hydride Addition: Add STAB (1.40 eq) portion-wise over 10 minutes.

    • Causality: STAB is specifically chosen because its electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it selective for protonated imines over neutral carbonyls.

  • Reaction Maturation (Validation Point 2): Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–12 hours.

    • Validation: Monitor via LC-MS. The complete disappearance of the imine mass and the appearance of the secondary amine mass indicates completion. The absence of a [M-79] peak confirms the stability of the bromopyridine core.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer 3x with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: "preventing over-alkylation in reductive amination" - Benchchem. Source: benchchem.com.
  • Title: "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes" - Sciencemadness.org. Source: sciencemadness.org.
  • Title: "Myers Chem 115: Reduction with Sodium Triacetoxyborohydride" - Harvard University. Source: harvard.edu.
  • Title: "Reductive Amination, and How It Works" - Master Organic Chemistry. Source: masterorganicchemistry.com.
  • Title: "Pd/C Catalysis under Microwave Dielectric Heating" - MDPI. Source: mdpi.com.

Sources

Optimization

Optimizing mobile phase for HPLC analysis of (5-Bromopyridin-3-yl)methylamine

Technical Support Center: HPLC Analysis of (5-Bromopyridin-3-yl)methylamine Welcome to the dedicated support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (5-Bromopyridin-3-yl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of (5-Bromopyridin-3-yl)methylamine

Welcome to the dedicated support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (5-Bromopyridin-3-yl)methylamine. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical, step-by-step solutions to common challenges encountered during method development and routine analysis. Our focus is on delivering scientifically sound, field-proven advice to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of (5-Bromopyridin-3-yl)methylamine that influence HPLC method development?

A1: Understanding the analyte's properties is the cornerstone of effective method development. For (5-Bromopyridin-3-yl)methylamine, the key characteristics are:

  • Polarity (logP): The predicted octanol-water partition coefficient (logP) is approximately 1.05. This value indicates that the compound is relatively polar, suggesting it will have weak retention on traditional C18 stationary phases under highly aqueous mobile phase conditions.

  • Basicity (pKa): As a pyridine derivative with a primary amine, this compound is basic. The predicted pKa of the pyridinium ion is around 8.5-9.0. This means that at a pH below its pKa, the molecule will be protonated (cationic), and at a pH above its pKa, it will be in its neutral form. This pH-dependent ionization is a critical factor in controlling retention and peak shape.

  • UV Absorbance: The pyridine ring is a chromophore. The UV spectrum of similar pyridine compounds suggests that a detection wavelength in the range of 254-270 nm should provide adequate sensitivity. It is always recommended to confirm the UV maximum by running a spectrum using a diode array detector (DAD).

A summary of these key properties is presented in the table below:

PropertyPredicted ValueImplication for HPLC Method Development
logP ~1.05Indicates a polar compound, may require highly aqueous mobile phases or alternative stationary phases for adequate retention.
pKa ~8.5 - 9.0The compound is basic. Mobile phase pH control is critical to ensure consistent ionization state, retention, and peak shape.
UV max ~254 - 270 nmProvides a suitable range for UV detection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the HPLC analysis of (5-Bromopyridin-3-yl)methylamine.

Issue 1: Poor or No Retention on a C18 Column

Symptoms: The peak for (5-Bromopyridin-3-yl)methylamine elutes at or very near the void volume (t₀) of the column.

Root Cause Analysis: This is a classic problem when analyzing polar compounds on a reversed-phase column like a C18. The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Solutions:

  • Increase Mobile Phase Aqueous Content: Start with a high percentage of the aqueous component in your mobile phase (e.g., 95% or even 98%). However, be aware that many conventional C18 columns can undergo "phase dewetting" or "phase collapse" under highly aqueous conditions, leading to a sudden loss of retention. Using a column with an aqueous-stable stationary phase (e.g., those with polar end-capping or embedded polar groups) is highly recommended.

  • Use a HILIC Column: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile). Water acts as the strong eluting solvent.

Workflow for Addressing Poor Retention:

Caption: Decision workflow for troubleshooting poor retention.

Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms: The peak for (5-Bromopyridin-3-yl)methylamine exhibits significant tailing, appearing more like a shark fin than a symmetrical Gaussian peak.

Root Cause Analysis: Peak tailing for basic compounds like this is most often caused by strong, undesirable interactions between the protonated amine group and acidic silanol groups on the surface of the silica-based stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: This is the most effective solution. Since the analyte is a base, working at a higher pH will suppress the ionization of the analyte, reducing its interaction with silanols. However, most silica-based columns are not stable above pH 8. A good starting point is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated and gives a consistent interaction. A pH of 2.5-3.5 is a common starting point.

  • Use of Mobile Phase Additives:

    • Buffers: Buffering the mobile phase is crucial for maintaining a constant pH and achieving reproducible retention times. Phosphate, formate, and acetate buffers are common choices.

    • Ion-Pairing Reagents: For highly polar bases, adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can improve peak shape. The TFA acts as a counter-ion, forming a neutral complex with the protonated analyte, which has better retention and symmetry on a reversed-phase column.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. Using such a column will significantly reduce peak tailing for basic compounds.

Experimental Protocol: Optimizing Mobile Phase pH and Additives

  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a 20 mM buffer solution (e.g., potassium phosphate or ammonium formate) in HPLC-grade water. Adjust the pH to 3.0 with the corresponding acid (e.g., phosphoric acid or formic acid).

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Initial HPLC Conditions:

    • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient of 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm.

    • Injection Volume: 10 µL.

  • Evaluation:

    • Run a standard of (5-Bromopyridin-3-yl)methylamine.

    • Evaluate the peak shape (asymmetry factor). An ideal peak has an asymmetry factor of 1.0. A value > 1.2 indicates tailing.

    • If tailing is still present, add 0.1% TFA to both Mobile Phase A and B and repeat the analysis.

Logical Relationship of Factors Affecting Peak Shape:

G cluster_solutions Solutions Analyte Protonated Amine (Analyte) Tailing Peak Tailing Analyte->Tailing interacts with Silanol Acidic Silanol Groups (Stationary Phase) Silanol->Tailing interacts with High_pH High pH Mobile Phase (Suppresses Analyte Ionization) High_pH->Analyte neutralizes Additives Mobile Phase Additives (e.g., TFA) Additives->Analyte shields Endcapped_Column End-Capped Column (Reduces Silanols) Endcapped_Column->Silanol minimizes

Caption: Factors contributing to and mitigating peak tailing.

References

  • PubChem Compound Summary for CID 11649156, (5-Bromopyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

Troubleshooting

Removing palladium catalyst impurities from (5-Bromopyridin-3-yl)methylamine products

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with palladium (Pd) catalyst removal during the synthesis of (5-Bromopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with palladium (Pd) catalyst removal during the synthesis of (5-Bromopyridin-3-yl)methylamine and related highly coordinating active pharmaceutical ingredients (APIs).

The Mechanistic Challenge: Why is Palladium Trapped in Your Product?

Removing palladium from (5-Bromopyridin-3-yl)methylamine is notoriously difficult because the product itself acts as a potent bidentate-like ligand. The molecule features both a pyridine ring (a borderline Lewis base) and a primary aliphatic amine (a hard Lewis base). Together, these nitrogen donors form highly stable, kinetically inert coordinate covalent bonds with soluble Pd(II) and Pd(0) species leached during cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reductions[1].

To successfully remediate the palladium, your purification strategy must thermodynamically outcompete the API's affinity for the metal or chemically alter the API to destroy its chelating ability.

Workflow A Crude Reaction Mixture (API + Pd Impurities) B Primary Filtration (Celite Pad) A->B C Is filtrate colored? (Indicates soluble Pd) B->C D Add Thiol Scavenger (Soft Lewis Base) C->D Yes (Homogeneous Pd) G Acid-Base Extraction (Protonate API) C->G No (Proceed to workup) E Thermal Incubation (40-60°C) D->E F Secondary Filtration (Remove Pd-Scavenger) E->F F->G H Pure API (< 10 ppm Pd) G->H

Workflow for palladium removal from highly coordinating amine-rich APIs.

Troubleshooting Guide & FAQs

Q1: I filtered my crude reaction mixture through a thick pad of Celite®, but the filtrate is still dark brown/yellow and my Pd levels are >1,000 ppm. What went wrong? A1: Celite® filtration is strictly a physical separation method designed to remove heterogeneous palladium (e.g., bulk Pd/C particles)[2]. The dark color indicates the presence of homogeneous (soluble) palladium complexes or colloidal Pd(0) clusters. Because (5-Bromopyridin-3-yl)methylamine actively chelates leached palladium, the metal is pulled into the solution phase. You must transition from physical filtration to chemisorption using functionalized scavengers.

Q2: I treated the solution with activated carbon, but the palladium levels barely dropped. Why? A2: Activated carbon relies on non-specific physical adsorption (van der Waals forces). It does not possess the thermodynamic driving force required to break the strong Pd–Nitrogen coordinate bonds formed by your amine product. For highly coordinating APIs, you must use a scavenger with a functional group that acts as a "soft" Lewis base (like sulfur) to outcompete the nitrogen[1].

Q3: Which specific solid-supported scavenger should I use for this molecule? A3: You should utilize sulfur-based scavengers, such as silica-bound thiols (e.g., SiliaMetS® Thiol) or silica-bound thioureas. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. Sulfur is a "soft" base, whereas the nitrogens on your API are "hard" or "borderline" bases. The soft-soft interaction between Pd and the thiol scavenger is thermodynamically far more stable than the Pd-amine complex, driving the equilibrium toward metal removal[3].

Q4: Is there a liquid-liquid extraction method that works if I don't want to use expensive solid scavengers? A4: Yes, an acid-wash strategy is highly effective. By dropping the pH with a strong aqueous acid, you protonate both the primary amine and the pyridine ring. Protonation ties up the nitrogen lone pairs, instantly destroying the molecule's ability to chelate palladium[1]. The protonated API moves into the aqueous phase, while lipophilic palladium species can be washed away in the organic phase.

Quantitative Data: Scavenger Efficiency for Amine-Rich APIs

Selecting the right remediation agent is critical. The table below summarizes the expected performance of various scavengers when applied to highly coordinating amine/pyridine products.

Remediation AgentFunctional GroupHSAB ClassificationAffinity for Pd vs. Amine APITypical Residual Pd (ppm)Recommended for this API?
Silica-Thiol (e.g., SiliaMetS) -SHSoft BaseExceptionally High< 10 ppm[3]Yes
Potassium Isopropyl Xanthate (PIX) -S-C(=S)O-RSoft BaseUltra-High< 1 ppm[4]Yes
Silica-Amine -NH₂Hard BaseLow (Competes directly)200 - 800 ppmNo
Activated Carbon None (Porous)N/AVery Low500 - 1,500 ppmNo

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not skip the validation checks, as they act as critical go/no-go decision points in the workflow.

Protocol A: Solid-Supported Scavenging via Silica-Thiol

This method is ideal when you need to keep the (5-Bromopyridin-3-yl)methylamine in its freebase form throughout the purification.

Step 1: Solvation Dissolve the crude API in a polar aprotic solvent (e.g., DMF, THF, or MeTHF) at a concentration of ~0.1 M.

  • Causality: Complete solvation prevents palladium from remaining trapped inside undissolved API aggregates, ensuring maximum surface area contact with the scavenger.

Step 2: Scavenger Addition Add 4 to 8 molar equivalents of Silica-Thiol scavenger relative to the initial palladium catalyst loading used in the reaction.

  • Causality: The massive local excess of soft sulfur ligands shifts the thermodynamic equilibrium, forcing the palladium to dissociate from the API's nitrogen atoms and bind to the silica matrix[3].

Step 3: Thermal Agitation Stir the suspension vigorously at 50 °C for 8 to 12 hours.

  • Causality: The Pd–Amine coordinate bonds are kinetically inert at room temperature. Thermal energy increases the off-rate (dissociation rate) of the API ligand, giving the thiol scavenger the kinetic opportunity to capture the transiently free palladium ion.

Step 4: Filtration and Recovery Filter the hot mixture through a tightly packed pad of Celite®. Wash the filter cake with 2 column volumes of fresh, warm solvent.

  • Causality: Physically separates the heterogeneous, Pd-loaded silica matrix from the purified homogeneous API solution[2].

Step 5: Validation Check Self-Validating Step: Evaporate a 5 mg aliquot of the filtrate and analyze via ICP-MS.

  • Pass: Pd < 10 ppm. Proceed to final concentration and isolation.

  • Fail: Pd > 10 ppm. Repeat Steps 2-4 with 2 equivalents of fresh scavenger.

Protocol B: Acid-Base Disruption Extraction

This method leverages pH manipulation to chemically deactivate the API's chelating properties. It is highly scalable and cost-effective.

Step 1: Organic Dissolution Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

Step 2: Acidic Extraction Add an equal volume of 1M aqueous HCl and stir vigorously for 15 minutes.

  • Causality: The strong acid protonates the primary amine (pKa ~9) and the pyridine nitrogen (pKa ~5). Protonation completely eliminates the lone electron pairs required for coordinate covalent bonding, thermodynamically shattering the Pd-API complex[1].

Step 3: Phase Separation Separate the layers. Retain the aqueous layer. Wash the aqueous layer with one additional volume of fresh Ethyl Acetate.

  • Causality: The protonated API is now a highly polar hydrochloride salt that partitions exclusively into the aqueous phase. The liberated, lipophilic palladium complexes remain trapped in the organic waste layer.

Step 4: Basification and Recovery Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches 10. Extract the aqueous layer twice with fresh Ethyl Acetate.

  • Causality: Basification deprotonates the API, restoring it to its neutral freebase form. This restores its lipophilicity, driving the pure API into the clean organic phase while leaving any residual water-soluble inorganic palladium salts behind in the aqueous waste.

Step 5: Validation Check Self-Validating Step: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Perform a colorimetric spot test (e.g., rubeanic acid) or ICP-MS on the residue. A lack of dark precipitate or a reading of < 10 ppm confirms successful remediation.

References

  • Galaffu, N., et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development. URL:[Link]

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. URL:[Link]

  • "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the enantiomeric excess of (5-Bromopyridin-3-yl)methylamine using chiral HPLC

Chiral HPLC Methodologies for Validating Enantiomeric Excess in Pyridine-Amine Scaffolds: A Comparative Guide Scientific Correction & Scope Definition As a Senior Application Scientist, it is critical to first establish...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral HPLC Methodologies for Validating Enantiomeric Excess in Pyridine-Amine Scaffolds: A Comparative Guide

Scientific Correction & Scope Definition

As a Senior Application Scientist, it is critical to first establish the structural reality of the requested analyte. The molecule (5-Bromopyridin-3-yl)methylamine (CAS 135124-70-8) possesses a methylene group (-CH₂-) adjacent to the primary amine. Because this carbon bears two identical hydrogen atoms, the parent molecule is inherently achiral . Consequently, enantiomeric excess (ee) validation is not applicable to this exact structure.

However, in pharmaceutical drug discovery, this specific scaffold is frequently functionalized at the α-position to create critical chiral building blocks[1]. The most widely utilized chiral analog in medicinal chemistry is 1-(5-bromopyridin-3-yl)ethanamine (where an α-methyl group establishes a stereocenter). To maintain scientific integrity and provide field-proven insights, this guide objectively compares the chromatographic methodologies required to validate the enantiomeric excess of this specific chiral derivative.

Comparative Analysis of Chiral Validation Strategies

Validating the ee of basic heterocyclic amines requires overcoming two primary chromatographic challenges: achieving chiral recognition and suppressing secondary interactions that cause peak tailing. Below is an objective comparison of the three dominant analytical strategies.

Table 1: Objective Comparison of Chiral HPLC Methods for Pyridine-Amines

Analytical StrategyStationary Phase / ColumnMobile Phase ParametersResolution MechanismProsCons
Normal-Phase Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Hexane/IPA (90:10) + 0.1% DEAHydrogen bonding, π-π stacking, steric inclusionHigh resolution; highly robust for primary amines[2].Requires basic modifier to suppress tailing.
Reversed-Phase Crown Ether Chiral Crown Ether (e.g., Crownpak CR-I)pH 1.5 Perchloric Acid / MethanolHost-guest complexation with -NH₃⁺Direct baseline separation without derivatization.Acidic conditions protonate the pyridine ring, causing poor retention.
Pre-column Derivatization Achiral C18 (e.g., Zorbax Eclipse)Water / Acetonitrile (Gradient)Diastereomeric resolution via Mosher's acidUtilizes standard LC systems; high theoretical plates.Time-consuming; risk of kinetic resolution during derivatization.

Self-Validating Experimental Protocol: Polysaccharide CSP Workflow

Do not treat HPLC validation as a simple sequence of injections. A robust method must be a self-validating system where the chemistry dictates the parameters.

Step 1: Mobile Phase Formulation & Modifier Selection

  • Action: Prepare an isocratic mobile phase of Hexane and Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) as a basic modifier[3].

  • Causality: The basic nitrogen atoms in the pyridine ring and the primary amine interact strongly with residual acidic silanols on the silica support of the column. Without DEA, this secondary electrostatic interaction causes severe peak tailing and loss of resolution. DEA acts as a sacrificial base, dynamically coating the silanols to ensure sharp, symmetrical peaks.

Step 2: Sample Preparation & Solvent Matching

  • Action: Dissolve the racemic reference standard and the enantiopure sample directly in the mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Dissolving the analyte in a solvent stronger than the mobile phase (e.g., pure IPA or methanol) triggers a "solvent effect" at the column head, leading to band broadening before the separation even begins. Solvent matching ensures immediate partitioning into the stationary phase.

Mechanism Analyte Analyte: 1-(5-bromopyridin-3-yl)ethanamine I1 Hydrogen Bonding (Primary Amine & Carbamate) Analyte->I1 I2 π-π Stacking (Pyridine & Phenyl Rings) Analyte->I2 I3 Steric Inclusion (Chiral Cavity Fit) Analyte->I3 CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) I1->CSP I2->CSP I3->CSP

Fig 1: Tripoint mechanistic interaction between the chiral pyridine-amine and the amylose CSP.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

  • Action: Inject 10 µL of the racemic reference standard at a flow rate of 1.0 mL/min (UV detection at 254 nm).

  • Causality & Validation: The system is only validated for ee% determination if the chromatographic data meets two strict criteria:

    • Resolution (Rs) ≥ 1.5: Ensures baseline separation of the (R) and (S) enantiomers. If Rs < 1.5, the steric inclusion is insufficient, and the IPA concentration must be reduced (e.g., to 95:5) to increase retention time[4].

    • Tailing Factor (Tf) ≤ 1.5: Confirms that secondary silanol interactions are fully suppressed. If Tf > 1.5, the DEA modifier concentration must be freshly optimized.

Step 4: Enantiomeric Excess (ee) Calculation

  • Action: Inject the synthesized chiral sample. Integrate the area under the curve (AUC) for both the major and minor enantiomeric peaks.

  • Calculation: ee (%) = [(AUC_major - AUC_minor) / (AUC_major + AUC_minor)] × 100

Workflow N1 1. Racemic Reference Prep 1-(5-bromopyridin-3-yl)ethanamine N2 2. CSP Column Selection (e.g., Amylose-based Chiralpak AD-H) N1->N2 Baseline establishment N3 3. Mobile Phase Optimization (Hexane/IPA + 0.1% DEA modifier) N2->N3 Suppress silanol tailing N4 4. System Suitability Test (Target: Resolution Rs ≥ 1.5) N3->N4 Validate separation N5 5. Sample Analysis & ee% Calculation N4->N5 Proceed if validated

Fig 2: Self-validating workflow for chiral HPLC method development and ee% determination.

References

  • Canadian Science Publishing - Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles (Details the use of normal-phase Chiralpak AD-H with basic modifiers for pyridine-amines).

  • Ambeed Chemical Catalog - 1-(pyridin-3-yl)ethan-1-amine Derivatives (Commercial validation of the chiral α-methyl pyridine-amine scaffold).

  • Angewandte Chemie International Edition - Development of Axially Chiral Pyridylidene Amine Ligands and their Application (Validates the 95:5 Hexane/IPA mobile phase parameters for chiral amines).

  • Google Patents (WO2021094436A1) - Substituted hydantoinamides as adamts7 antagonists (Details preparative and analytical chiral separation conditions for ethanamine derivatives).

Sources

Comparative

Comparative analysis of catalysts for(5-Bromopyridin-3-yl)methylamine Suzuki coupling

An in-depth comparative analysis of catalysts for the Suzuki-Miyaura cross-coupling of (5-Bromopyridin-3-yl)methylamine requires a fundamental understanding of the substrate's unique electronic and steric challenges. As...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of catalysts for the Suzuki-Miyaura cross-coupling of (5-Bromopyridin-3-yl)methylamine requires a fundamental understanding of the substrate's unique electronic and steric challenges. As a bifunctional building block widely used in medicinal chemistry, this substrate possesses both an unprotected primary amine (-CH2NH2) and a basic pyridine nitrogen.

These Lewis-basic sites act as competing ligands in palladium-catalyzed reactions. If the catalyst architecture is not optimized, the substrate will coordinate to the palladium center, trapping it in an off-cycle resting state and leading to premature catalyst deactivation (Pd-black precipitation).

Mechanistic Causality: The Challenge of Unprotected Aminopyridines

To achieve high turnover numbers (TON) in a Suzuki coupling, the palladium catalyst must efficiently cycle between Pd(0) and Pd(II). However, unprotected aminopyridines present two distinct poisoning pathways:

  • Pyridine N-Coordination: The sp2 hybridized nitrogen is a strong σ-donor that can competitively bind to the electrophilic Pd(II) intermediate post-oxidative addition.

  • Primary Amine Chelation: The unprotected -NH2 group can displace phosphine ligands, forming stable, unreactive Pd-amine complexes that halt transmetalation.

CatalyticCycle Pd0 Active Pd(0)L (Monoligated) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd (5-Br-Py-CH2NH2) Poison Catalyst Poisoning (Amine/Pyridine Binding) Pd0->Poison Unprotected -NH2 TransMet Transmetalation Boronic Acid Integration OxAdd->TransMet Base, Ar-B(OH)2 OxAdd->Poison Pyridine N-coordination RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1: Suzuki cycle highlighting competitive catalyst poisoning by unprotected aminopyridines.

Catalyst Comparative Analysis

Selecting the correct catalyst is a matter of tuning the steric and electronic environment to outcompete substrate binding.

  • The Baseline: Pd(PPh3)4 Traditional tetrakis(triphenylphosphine)palladium(0) relies on the dissociation of two phosphine ligands to generate the active 14-electron Pd(0) species. Because the remaining triphenylphosphine ligands are relatively small, the Pd center is left highly exposed. In the presence of (5-Bromopyridin-3-yl)methylamine, the substrate's basic nitrogens easily outcompete the phosphines, shutting down the catalytic cycle[1].

  • The Robust Alternative: Pd(dppf)Cl2 Using a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a cis-geometry around the palladium center. This spatial arrangement significantly accelerates the reductive elimination step. While it is more robust against heteroatom poisoning than Pd(PPh3)4, it still struggles with highly basic substrates, often requiring elevated temperatures and high catalyst loadings (5–10 mol%) to force the reaction to completion.

  • The State-of-the-Art: XPhos Pd G2 Buchwald's second-generation precatalysts represent the optimal solution for this transformation. XPhos is a highly electron-rich, bulky dialkylbiaryl phosphine. The extreme steric bulk of the ligand physically shields the palladium center, preventing the coordination of a second phosphine ligand or the substrate's nitrogen atoms[2]. Furthermore, the G2 precatalyst ensures the rapid, in situ generation of the highly active monoligated Pd(0) species under mild basic conditions, avoiding the degradation pathways associated with harsher activation methods[3].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when coupling (5-Bromopyridin-3-yl)methylamine with a standard arylboronic acid across the three catalyst architectures.

Catalyst SystemLigand TypeTypical LoadingTemp (°C)Time (h)Yield RangeSusceptibility to Amine Poisoning
Pd(PPh3)4 Monodentate (Basic)5 - 10 mol%90 - 10018 - 24< 40%High (Requires multiple dissociations)
Pd(dppf)Cl2 Bidentate (Chelating)5 mol%90 - 10012 - 1660 - 75%Moderate (Cis-geometry aids elimination)
XPhos Pd G2 Monodentate (Bulky Biaryl)1 - 2 mol%80 - 1002 - 4> 90%Low (Steric shielding protects Pd center)

Experimental Workflow: A Self-Validating Protocol

To ensure reproducibility, the experimental protocol must function as a self-validating system —meaning the chemistry provides real-time physical feedback to confirm the reaction is proceeding correctly. The following protocol outlines the optimized conditions using XPhos Pd G2 .

Workflow Step1 Reagent Assembly (Substrates + Base) Step2 Rigorous Degassing (Sparging/Freeze-Pump) Step1->Step2 Step3 Thermal Activation (Pd(0) Generation) Step2->Step3 Step4 Reaction Monitoring (LC-MS Tracking) Step3->Step4

Fig 2: Self-validating experimental workflow for XPhos Pd G2 catalyzed Suzuki cross-coupling.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask or heavy-walled reaction tube, combine (5-Bromopyridin-3-yl)methylamine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K3PO4 (2.0–3.0 equiv).

    • Causality Check: K3PO4 is selected because it is a mild base. Stronger bases (like KOtBu) can cause protodeboronation of the boronic acid or unwanted side reactions with the unprotected amine[3][4].

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (typically 4:1 or 5:1 ratio). Rigorously degas the suspension by sparging with inert gas (N2 or Argon) for at least 15 minutes, or via three freeze-pump-thaw cycles.

    • Causality Check: The biphasic/miscible solvent system ensures the solubility of both the organic substrates and the inorganic base, which is critical for the transmetalation step.

  • Catalyst Introduction: Under a positive flow of inert gas, add XPhos Pd G2 (1–2 mol%).

  • Thermal Activation & Validation: Heat the reaction mixture to 80–100 °C.

    • Self-Validation Check: XPhos Pd G2 is a tan/yellow powder. Upon reaching ~60 °C in the basic media, the precatalyst will activate, releasing the carbazole leaving group and forming the active Pd(0) species. You will observe the suspension transition into a clear, pale yellow/orange homogeneous solution .

    • Failure Mode: If the solution immediately turns jet black and a fine precipitate forms, the catalyst has "crashed out" into inactive Pd-black. This is a definitive indicator of either oxygen contamination (failed degassing) or severe substrate poisoning.

  • Reaction Monitoring: Sample the reaction after 2 hours for LC-MS analysis.

    • Self-Validation Check: Look for the disappearance of the (5-Bromopyridin-3-yl)methylamine isotopic mass peak (M+H = 187/189) and the emergence of the product mass. Due to the high activity of XPhos Pd G2, full conversion is typically achieved within 2 to 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. If residual palladium is a concern for downstream biological assays, stir the organic layer with a metal scavenger resin (e.g., SiliaMetS Thiol) for 1 hour prior to column chromatography.

Sources

Validation

LC-MS/MS Method Validation for the Quantification of (5-Bromopyridin-3-yl)methylamine: A Comparative Guide to Chromatographic Strategies

(5-Bromopyridin-3-yl)methylamine is a highly polar, basic, and halogenated building block frequently encountered in pharmaceutical development. Accurately quantifying this analyte in biological matrices (such as plasma o...

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Author: BenchChem Technical Support Team. Date: April 2026

(5-Bromopyridin-3-yl)methylamine is a highly polar, basic, and halogenated building block frequently encountered in pharmaceutical development. Accurately quantifying this analyte in biological matrices (such as plasma or serum) is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling. However, its physicochemical properties present severe chromatographic challenges, demanding a rigorous, self-validating analytical approach.

This guide objectively compares conventional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of (5-Bromopyridin-3-yl)methylamine. Furthermore, it details a comprehensive step-by-step methodology for validating the chosen method in strict accordance with the1[1].

Mechanistic Causality: Overcoming the Polar Amine Challenge

Basic amines like (5-Bromopyridin-3-yl)methylamine exist in a protonated, positively charged state at physiological and typical LC mobile phase pH levels (pH 2–4). This positive charge dictates their behavior across different stationary phases.

The Reversed-Phase (RPLC) Bottleneck

In standard C18 RPLC columns, highly polar protonated amines resist partitioning into the hydrophobic alkyl chains, causing them to elute near the void volume where matrix suppression is most severe. Furthermore, free, unendcapped silanols on the silica backbone electrostatically interact with the positively charged amine. This secondary ion-exchange interaction causes severe peak tailing, broad asymmetric peaks, and a drastic reduction in sensitivity[2].

The HILIC Advantage

HILIC provides an orthogonal selectivity mechanism that directly resolves the RPLC bottleneck. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) combined with a highly organic mobile phase (>70% acetonitrile). In this environment, water acts as the strong eluting solvent, forming an aqueous layer immobilized on the stationary phase[3]. The protonated (5-Bromopyridin-3-yl)methylamine partitions favorably into this aqueous layer. Additionally, the high organic content enhances electrospray ionization (ESI) desolvation efficiency, significantly boosting mass spectrometry (MS) sensitivity and signal-to-noise ratios[4].

RetentionMechanisms Analyte (5-Bromopyridin-3-yl) methylamine RPLC Reversed-Phase (C18) Analyte->RPLC Aqueous Mobile Phase HILIC HILIC (Amide/Silica) Analyte->HILIC Organic Mobile Phase RPLC_Result Poor Retention & Peak Tailing RPLC->RPLC_Result Hydrophobic Repulsion HILIC_Result Strong Retention & High MS Sensitivity HILIC->HILIC_Result Hydrophilic Partitioning

Mechanistic comparison of RPLC vs. HILIC for polar basic amines.

Chromatographic Strategy Comparison

The following table summarizes the quantitative performance expectations when evaluating different column chemistries for (5-Bromopyridin-3-yl)methylamine.

Chromatographic ModeStationary Phase ChemistryPrimary Retention MechanismMatrix Effect VulnerabilityESI-MS SensitivityOverall Suitability
Standard RPLC C18 (Endcapped)Hydrophobic partitioningHigh (co-elution in void)Low (high aqueous)Poor
Mixed-Mode RPLC C18 + Cation-ExchangeHydrophobic + ElectrostaticMediumModerateGood
HILIC Zwitterionic / AmideHydrophilic partitioning + Ion-exchangeLow (orthogonal selectivity)High (high organic)Excellent

Experimental Workflow: ICH M10 Bioanalytical Method Validation

To ensure the reliability of pharmacokinetic data, the analytical method must be validated as a self-validating system according to the 5[5]. This globally harmonized standard requires rigorous evaluation of selectivity, matrix effect, accuracy, precision, and stability[6].

ICHM10 Start ICH M10 Method Validation Selectivity Selectivity & Specificity Start->Selectivity Calibration Calibration Curve Start->Calibration AccPrec Accuracy & Precision Start->AccPrec Matrix Matrix Effect Start->Matrix Stability Stability Start->Stability Criteria Acceptance Criteria ±15% (±20% at LLOQ) Selectivity->Criteria Calibration->Criteria AccPrec->Criteria Matrix->Criteria Stability->Criteria Validated Validated Method Criteria->Validated

Core parameters for ICH M10 bioanalytical method validation.

Step-by-Step Methodology (HILIC-MS/MS)

Step 1: Sample Preparation via Protein Precipitation (PPT) Causality: HILIC requires samples to be injected in a highly organic solvent to prevent peak distortion. Protein precipitation with acetonitrile perfectly aligns with HILIC initial conditions, eliminating the need for time-consuming evaporation and reconstitution steps[4].

  • Aliquot 50 µL of biological matrix (e.g., human plasma) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Vortex vigorously for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the organic supernatant to a clean injection plate.

Step 2: HILIC LC-MS/MS Conditions Causality: In HILIC, water is the strongest eluting solvent. Therefore, gradients must run from high organic to high aqueous. Furthermore, additives like ammonium formate are critical to control the ion-exchange mechanisms inherent to HILIC stationary phases[7].

  • Column: Zwitterionic HILIC column (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile: Start at 95% B. Hold for 0.5 min, ramp down to 60% B over 3.5 min. Return to 95% B to re-equilibrate.

  • MS Detection (ESI+): Monitor the specific MRM transitions for (5-Bromopyridin-3-yl)methylamine (accounting for the ^79Br and ^81Br isotopic distribution).

Quantitative Validation Results (Simulated)

To demonstrate the self-validating nature of this protocol, the table below outlines the expected performance of the HILIC-MS/MS method against the strict acceptance criteria defined by the 6[6].

Validation ParameterICH M10 Acceptance CriteriaHILIC-MS/MS Experimental ResultStatus
Selectivity Interference ≤20% of LLOQ in blank matrix< 4.2% interference at LLOQ RTPass
Linearity Back-calculated concentrations within ±15%R² = 0.998 (1 - 1000 ng/mL)Pass
Accuracy (Inter-run) ±15% of nominal (±20% at LLOQ)93.1% - 105.8% across all QCsPass
Precision (CV%) ≤15% (≤20% at LLOQ)3.5% - 7.9%Pass
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% (6 lots)4.6% CVPass

By transitioning from a standard RPLC approach to a targeted HILIC methodology, researchers can successfully overcome the poor retention and peak tailing associated with (5-Bromopyridin-3-yl)methylamine, ensuring robust compliance with global regulatory standards.

References

  • CMIC Group. "Bioanalytical Method Validation: Challenges and Opportunities of a Globally Harmonized System (ICH M10)."[Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines."[Link]

  • ICH. "bioanalytical method validation and study sample analysis m10 - ICH."[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline."[Link]

  • LCGC International. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."[Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." [Link]

  • LCGC International. "HILIC: The Pros and Cons."[Link]

  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds."[Link]

Sources

Comparative

Benchmarking the stability of (5-Bromopyridin-3-yl)methylamine against other bromopyridines

Introduction & Mechanistic Causality Bromopyridines are foundational building blocks in pharmaceutical synthesis and agrochemical development. However, their stability and reactivity profiles vary drastically depending o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Bromopyridines are foundational building blocks in pharmaceutical synthesis and agrochemical development. However, their stability and reactivity profiles vary drastically depending on the regiochemistry of the halogen atom. (5-Bromopyridin-3-yl)methylamine (CAS: 135124-70-8) is a highly valuable bifunctional synthon containing both an electrophilic aryl bromide and a nucleophilic primary amine .

A common concern when handling bifunctional molecules is auto-degradation, polymerization, or oligomerization during storage. However, (5-Bromopyridin-3-yl)methylamine exhibits exceptional shelf stability compared to its 2-bromo or 4-bromo counterparts. This stability is governed by the inherent electronic properties of the pyridine ring [1].

In 2- and 4-bromopyridines, Nucleophilic Aromatic Substitution (SNAr) is highly facilitated because the intermediate Meisenheimer complex is resonance-stabilized by the electronegative pyridine nitrogen [2]. Conversely, halogens at the 3- or 5-position (meta to the nitrogen) cannot delocalize the anionic charge onto the nitrogen, resulting in a significantly higher activation energy barrier for SNAr [2]. Consequently, the primary amine in (5-Bromopyridin-3-yl)methylamine does not readily attack the 5-bromo position of adjacent molecules under standard storage conditions, preserving its structural integrity.

Comparative Stability Data

To objectively benchmark (5-Bromopyridin-3-yl)methylamine, we compare it against other common bromopyridines under accelerated degradation conditions (e.g., exposure to a standard nucleophile like 4-methoxybenzenethiol in DMAc with K2CO3 at 60 °C) [3].

CompoundSubstitution PositionSNAr Reactivity ProfileEstimated Half-Life (Accelerated SNAr)Primary Degradation Risk
(5-Bromopyridin-3-yl)methylamine 5-Bromo (meta)Highly Resistant> 72 hoursAmine oxidation (long-term)
3-Bromopyridine 3-Bromo (meta)Highly Resistant> 72 hoursVolatilization
2-Bromopyridine 2-Bromo (ortho)Highly Susceptible< 2 hoursRapid SNAr / Chelation
4-Bromopyridine 4-Bromo (para)Highly Susceptible< 1 hourRapid SNAr / Polymerization
2-Bromo-4-methylpyridine 2-Bromo (ortho)Susceptible~ 3 hoursSNAr at C2

Reactivity & Stability Logic

G A Bromopyridine Isomers B 2- & 4-Bromopyridines (ortho/para to N) A->B C 3- & 5-Bromopyridines (meta to N) A->C D Resonance-Stabilized Meisenheimer Complex B->D E No Direct N-Stabilization High SNAr Barrier C->E F Rapid SNAr Degradation with Nucleophiles D->F G (5-Bromopyridin-3-yl)methylamine High Shelf Stability E->G

Mechanistic logic of bromopyridine SNAr stability based on substitution position.

Self-Validating Experimental Protocols

To empirically validate the stability claims, the following self-validating protocols are designed. These workflows utilize internal standards to ensure that any observed loss of starting material is accurately quantified and directly correlated to a specific degradation pathway, eliminating false positives from solvent evaporation or precipitation.

Protocol A: Benchmarking SNAr Stability via NMR Kinetics

Objective: Quantify the resistance of (5-Bromopyridin-3-yl)methylamine to nucleophilic attack compared to 2-bromopyridine. Rationale: By subjecting both substrates to a competitive nucleophile in the presence of an inert internal standard, we can track the exact kinetic decay of the starting material.

Step-by-Step Methodology:

  • Preparation of Standard Solution: Dissolve 1,3,5-trimethoxybenzene (internal standard, 0.10 mmol) in 1.0 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d6) to ensure quantitative reliability.

  • Substrate Addition: Add 0.50 mmol of (5-Bromopyridin-3-yl)methylamine to the solution. In a parallel control reactor, add 0.50 mmol of 2-bromopyridine to benchmark baseline reactivity [1].

  • Nucleophile Introduction: Introduce 0.50 mmol of 4-methoxybenzenethiol and 0.60 mmol of anhydrous K2CO3 to each vessel to initiate the SNAr pathway [3].

  • Incubation: Seal the vessels under an inert N2 atmosphere and incubate at 60 °C in a thermoshaker.

  • Sampling & Acquisition: Withdraw 50 µL aliquots at t = 0, 1h, 4h, 12h, and 24h. Quench and dilute with 0.5 mL DMSO-d6. Acquire quantitative 1H-NMR spectra using a 10s relaxation delay (d1) to ensure complete spin relaxation.

  • Data Analysis: Integrate the distinct aromatic protons of the remaining bromopyridines against the invariant methoxy protons of the internal standard (δ 3.75 ppm). Calculate the half-life ( t1/2​ ) using first-order kinetic modeling.

Protocol B: Validation of Cross-Coupling Competence (Suzuki-Miyaura)

Objective: Prove that while (5-Bromopyridin-3-yl)methylamine is stable against SNAr, its C-Br bond remains fully active for palladium-catalyzed cross-coupling. Rationale: A stable building block is only useful if it can be selectively activated. 3- and 5-bromopyridines are excellent substrates for oxidative addition by Pd(0) [1].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine (5-Bromopyridin-3-yl)methylamine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K3PO4 (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with N2 three times. Add degassed 1,4-dioxane/H2O (4:1 v/v, 5.0 mL).

  • Heating: Stir the biphasic mixture vigorously at 90 °C for 12 hours.

  • Workup: Cool to ambient temperature, dilute with ethyl acetate, and partition with brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the cross-coupled biaryl product, validating that the C-Br bond remains highly competent for Pd-catalyzed activation despite its SNAr stability.

Experimental Workflow Diagram

G S1 Equimolar Substrate + Nucleophile S2 Incubation (DMSO-d6, 60°C, Base) S1->S2 S3 Aliquots Taken at Time Intervals S2->S3 S4 qNMR vs. Internal Standard S3->S4 S5 Kinetic Profiling (Half-life Calculation) S4->S5

Self-validating experimental workflow for benchmarking nucleophilic stability via qNMR.

References

  • Title: Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine

As a Senior Application Scientist, I approach laboratory safety not as a generic compliance checklist, but as a mechanistic challenge. When handling complex, multi-functional building blocks like amine , standard safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a generic compliance checklist, but as a mechanistic challenge. When handling complex, multi-functional building blocks like amine , standard safety protocols must be adapted to address the specific physicochemical properties of the molecule.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this specific halogenated pyridine amine.

Mechanistic Hazard Profiling: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), we must understand the chemical causality driving the risk. This compound merges a halogenated pyridine core with a bulky, lipophilic phenylethylamine moiety, creating a unique hazard profile:

  • The Pyridine Core: Unsubstituted pyridines are notorious for rapidly permeating standard nitrile matrices, acting as a carrier solvent that drives systemic absorption[1]. While the bulky substitutions on this molecule reduce its vapor pressure compared to neat pyridine, they significantly increase its lipophilicity, making dermal retention and covert absorption a severe risk[2].

  • The Secondary Amine: Amines are inherently basic and corrosive to epithelial tissues. Aerosolized dust or micro-droplets can cause severe corneal saponification (tissue damage) and respiratory tract irritation[3].

  • The Bromine Substituent: Halogenated organics are persistent environmental hazards. They require strict segregation to prevent exothermic cross-reactions in waste streams, particularly under basic conditions[4].

Evidence-Based PPE Selection

A robust safety protocol relies on redundancy. Below is the scientifically grounded PPE matrix for handling this compound.

PPE CategoryRecommended MaterialMechanistic Justification (The "Why")
Hand Protection Inner: 4-mil NitrileOuter: Butyl Rubber or PVANitrile alone is contraindicated for pyridine derivatives due to rapid breakthrough times[1]. Butyl rubber provides a robust, impermeable barrier against halogenated N-heterocycles.
Eye Protection Indirect-vented Chemical Splash GogglesStandard safety glasses fail to protect against amine dust or solvent splashes. Goggles prevent basic amine vapors from causing permanent corneal damage[2].
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedPrevents dermal accumulation of lipophilic dust. FR material is required if the compound is handled alongside flammable organic solvents[1].
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Avoid formation of dust and aerosols[3]. The primary engineering control must be a certified chemical fume hood[2].

Visual Workflow: Safe Handling Architecture

PPE_Workflow A 1. Fume Hood Verification Check airflow & clear workspace B 2. Primary PPE Donning Lab coat & splash goggles A->B C 3. Glove Selection Inner Nitrile + Outer Butyl Rubber B->C D 4. Chemical Handling Weighing & solvent dissolution C->D E 5. Waste Segregation Strictly Halogenated Waste D->E F 6. Doffing & Decon Wash hands & inspect PPE E->F

Workflow for PPE donning and safe handling of halogenated pyridine amines.

Step-by-Step Methodologies: Operational & Disposal Plans

Protocol A: Weighing and Reaction Setup

To ensure a self-validating system, each step in this protocol physically prevents the failure of the next.

  • Environmental Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm. Never handle this compound on an open bench[2].

  • PPE Donning Sequence: Don the FR lab coat, secure the splash goggles, and apply double-gloves (nitrile inner, butyl outer)[1].

  • Static Mitigation: Becauseamine is likely a solid or highly viscous oil, use an anti-static weighing boat and a grounded spatula to prevent the electrostatic aerosolization of fine particulates[3].

  • Transfer & Dissolution: Weigh the compound deep within the fume hood (at least 6 inches from the sash). Immediately dissolve the compound in your reaction solvent (e.g., dichloromethane) to eliminate the airborne dust hazard before transferring it to the reaction manifold.

  • Doffing: Remove the outer butyl gloves before touching fume hood sashes, lab notebooks, or instrumentation to prevent covert cross-contamination.

Protocol B: Spill Management and Halogenated Waste Disposal

Halogenated compounds dictate specific end-of-life workflows to prevent environmental toxicity and laboratory fires[4].

  • Immediate Spill Response: For small laboratory spills (<50 g), cover the area with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated amine spills.

  • Chemical Decontamination: Wash the affected fume hood surface with a dilute acidic solution (e.g., 5% acetic acid) to chemically neutralize the residual basic amine, followed by a thorough water wipe.

  • Strict Waste Segregation: Transfer all collected spill debris, contaminated gloves, and reaction byproducts into a clearly labeled "Halogenated Organic Waste" container. Never mix with non-halogenated waste (like acetone), as basic amines can catalyze dangerous aldol condensations or react explosively with certain solvents under specific conditions[4].

  • Emergency Personnel Exposure: In the event of skin or eye contact, immediately flush the affected area with copious amounts of water for a minimum of 15 minutes; an emergency eyewash station must be physically accessible within 10 seconds of the handling area[1].

Comprehensive References

  • Title: 5-BROMO-3-(PIPERIDIN-1-YLCARBONYL)PYRIDINE - Safety Data Sheet | Source: ChemicalBook | URL: 3

  • Title: Handling Pyridine: Best Practices and Precautions | Source: Post Apple Scientific | URL: 2

  • Title: Pyridine Safety Guidelines | Source: Washington State University (WSU) | URL: 1

  • Title: Solvent Wastes in the Laboratory – Disposal and/or Recycling | Source: OC-Praktikum | URL: 4

  • Title: Standard Operating Procedures for Use of Halogenated Solvents | Source: Massachusetts Institute of Technology (MIT) | URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine
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